A Technical Guide to tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth technical examination of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a heterocyclic b...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth technical examination of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest in modern medicinal chemistry. The molecule's unique architecture, featuring a piperidone core, a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a reactive ketone at the C4 position, and a conformationally rigid cyclopropyl moiety at the C2 stereocenter, makes it a valuable intermediate for constructing complex molecular scaffolds. This document details its chemical structure, physicochemical properties, plausible synthetic strategies with mechanistic insights, and its strategic application in the development of novel therapeutics. The combination of these features allows for controlled, site-selective modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.
Molecular Structure and Stereochemistry
Structural Elucidation
The chemical identity of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is defined by several key functional groups that dictate its reactivity and utility.
Piperidone Core: The central six-membered nitrogen-containing ring with a ketone at the C4 position serves as the foundational scaffold. The 4-oxo functionality is a versatile chemical handle for a wide range of transformations, including reductive amination, olefination, and aldol-type condensations.
N-Boc Protecting Group: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This bulky group serves multiple critical functions: it prevents unwanted N-alkylation or acylation reactions, increases the molecule's solubility in common organic solvents, and conformationally locks the piperidine ring. The Boc group can be reliably removed under acidic conditions to reveal the secondary amine for subsequent functionalization.
C2-Cyclopropyl Moiety: The cyclopropyl group at the C2 position is a non-polar, rigid, and metabolically robust substituent. In drug design, cyclopropyl groups are often used as bioisosteres for phenyl rings or other small alkyl groups, offering a unique spatial arrangement that can enhance binding affinity to biological targets while improving pharmacokinetic properties.
Stereochemical Considerations
The presence of the cyclopropyl group at the C2 position of the piperidine ring introduces a chiral center. Consequently, the molecule exists as a pair of enantiomers: (R)-tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate and (S)-tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. In pharmaceutical development, different enantiomers of a drug can exhibit significantly different pharmacological activities and side-effect profiles.[1] Therefore, the stereocontrolled synthesis of a single, desired enantiomer of this building block is often a critical objective for its application in the synthesis of optically active drugs.
Physicochemical Properties
The following table summarizes the key identifiers and computed properties for this compound. Experimental physical data such as melting and boiling points are not widely reported in publicly available literature, underscoring its status as a specialized synthetic intermediate.
White to light yellow solid (typical for related compounds)
N/A
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
A logical approach involves the construction of the 2-cyclopropyl-4-oxopiperidine core followed by nitrogen protection. The key steps would involve forming the heterocyclic ring and introducing the substituents in a controlled manner.
Workflow Visualization
The following diagram illustrates a conceptual workflow for the synthesis, culminating in the final N-protection step.
Comprehensive NMR Spectral Analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate: A Technical Guide for Structural Elucidation
Executive Summary In modern drug discovery and complex alkaloid synthesis, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex alkaloid synthesis, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) is a highly valuable synthetic intermediate. The presence of the N-Boc protecting group, a ketone moiety at C4, and a sterically demanding cyclopropyl group at C2 creates a unique stereoelectronic environment.
As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we deconstruct the causality behind the Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, providing researchers with a self-validating framework for structural elucidation and purity assessment.
To accurately assign the
1
H and
13
C NMR spectra of this compound, one must understand how its three primary functional groups interact to perturb the local magnetic environment.
The N-Boc Carbamate System and Rotameric Effects
The tert-butyloxycarbonyl (Boc) group is not merely a passive protecting group. The partial double-bond character of the carbamate C–N bond restricts rotation on the NMR timescale at ambient temperature (298 K). This restricted rotation frequently results in signal broadening or the appearance of distinct rotameric sets in both
1
H and
13
C spectra for N-Boc piperidines[1].
Causality: The bulky tert-butyl group forces the piperidine ring into specific conformations, deshielding the equatorial protons adjacent to the nitrogen (C2 and C6).
Validation: If severe line broadening obscures the C2 or C6 multiplets, Variable Temperature (VT) NMR (e.g., heating to 333 K in DMSO-
d6
) will increase the rotational exchange rate, coalescing the signals into sharp peaks.
The 4-Oxo Moiety
The ketone at position 4 exerts a strong electron-withdrawing inductive effect and magnetic anisotropy.
Causality: The carbonyl carbon (
13
C) resonates highly downfield (~208 ppm), which is characteristic of saturated six-membered cyclic ketones[2]. Furthermore, the protons at C3 and C5 become highly diastereotopic. Because C2 is a chiral center, the ring lacks a plane of symmetry, rendering the axial and equatorial protons at C3 and C5 magnetically inequivalent, typically presenting as complex ABX or ABq spin systems.
The 2-Cyclopropyl Substituent
The cyclopropyl ring introduces significant diamagnetic anisotropy.
Causality: The highly strained C-C bonds of the cyclopropyl group possess
π
-like character. Protons situated in the shielding cone of this ring are shifted significantly upfield, often appearing between 0.2 and 1.0 ppm. The C2 methine proton of the piperidine ring is split into a complex multiplet due to coupling with the adjacent cyclopropyl methine proton, the diastereotopic C3 protons, and the nitrogen atom.
Quantitative Spectral Data
The following tables summarize the expected 1D NMR chemical shifts based on empirical data for structurally analogous N-Boc-4-oxopiperidines and 2-substituted piperidines[2],[3].
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
, 298 K)
Chemical Shift (
δ
, ppm)
Multiplicity & Coupling
Integration
Assignment
Mechanistic Rationale
1.45
Singlet (s)
9H
-C(CH
3
)
3
(Boc)
Highly equivalent methyls; may show slight broadening due to rotamers.
0.30 – 0.65
Multiplet (m)
4H
Cyclopropyl -CH
2
-
Shielded by cyclopropyl ring current anisotropy.
0.90 – 1.10
Multiplet (m)
1H
Cyclopropyl -CH-
Adjacent to the chiral C2 center.
2.30 – 2.65
Multiplet (m)
2H
Piperidine C5-H
2
Diastereotopic protons adjacent to the C4 ketone.
2.40 – 2.80
Multiplet (m)
2H
Piperidine C3-H
2
Diastereotopic; complex ABX coupling with C2-H.
3.30 – 3.70
Multiplet (m)
2H
Piperidine C6-H
2
Deshielded by adjacent electronegative Nitrogen.
3.80 – 4.10
Multiplet (m)
1H
Piperidine C2-H
Deshielded by N; complex splitting from C3 and cyclopropyl CH.
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
, 298 K)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Mechanistic Rationale
~208.5
Quaternary (Cq)
C=O (Ketone, C4)
Highly deshielded
sp2
carbon of the cyclic ketone[2].
Deshielded by N; shifted downfield relative to C6 due to alkyl substitution.
~45.5
Methylene (CH
2
)
Piperidine C3
α
to ketone; influenced by C2 stereocenter.
~42.0
Methylene (CH
2
)
Piperidine C6
α
to nitrogen.
~40.5
Methylene (CH
2
)
Piperidine C5
α
to ketone.
~28.4
Methyl (CH
3
)
-C(CH
3
)
3
(Boc)
Standard tert-butyl methyl resonance.
~14.5
Methine (CH)
Cyclopropyl CH
Highly shielded
sp3
carbon.
~2.5, ~4.5
Methylene (CH
2
)
Cyclopropyl CH
2
Extreme upfield shift typical of cyclopropyl methylenes.
High-Resolution NMR Acquisition Protocol
To ensure a self-validating system where the structural assignment is unambiguous, researchers must follow a rigorous acquisition protocol. Relying solely on 1D
1
H NMR is insufficient due to the overlapping multiplets at C3, C5, and C6.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug into a 5 mm NMR tube.
Instrument Tuning & Matching: Insert the sample into a
≥
400 MHz NMR spectrometer. Tune and match the probe for both
1
H and
13
C frequencies to maximize the signal-to-noise ratio (SNR).
Shimming: Perform gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a TMS linewidth at half-height of
≤
0.8 Hz.
1D Acquisition:
Acquire a standard
1
H spectrum (16 scans, 10 ppm sweep width, 2-second relaxation delay).
Acquire a
1
H-decoupled
13
C spectrum (1024 scans, 250 ppm sweep width, 2-second relaxation delay).
2D Correlation (The Validation Step):
COSY (Correlation Spectroscopy): Run to map the contiguous spin system from the cyclopropyl group
→
C2
→
C3.
HSQC (Heteronuclear Single Quantum Coherence): Run to definitively pair the diastereotopic protons at C3, C5, and C6 with their respective
13
C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Run to confirm the connectivity of the C4 ketone. Look for cross-peaks between the C4 carbon (~208 ppm) and the protons at C3 and C5.
Workflow Visualization
The following diagram illustrates the logical progression of the NMR structural elucidation workflow, emphasizing the transition from physical preparation to multi-dimensional validation.
Workflow for the NMR structural elucidation of piperidine intermediates.
Conclusion
The structural validation of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate requires a nuanced understanding of stereoelectronic effects. The restricted rotation of the N-Boc group, the anisotropy of the cyclopropyl ring, and the diastereotopic nature of the piperidine protons generate a complex but highly predictable spectral signature. By employing the 2D NMR correlation protocols outlined above, researchers can achieve unambiguous structural elucidation, ensuring the integrity of downstream synthetic applications.
References
Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclisation
Source: The Royal Society of Chemistry (Supporting Information)
URL:[Link]
A Comprehensive Technical Guide to tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate: Synthesis, Safety, and Applications
Introduction and Strategic Importance tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a synthetically valuable heterocyclic building block of significant interest to the pharmaceutical and drug discovery sector...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Importance
tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a synthetically valuable heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, three-dimensional structure, featuring a piperidone core, a cyclopropyl group, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group, makes it an attractive scaffold for creating novel chemical entities with tailored pharmacological profiles. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the cyclopropyl moiety can enhance metabolic stability and binding affinity.
This guide provides an in-depth analysis of the chemical properties, synthesis, material safety, and strategic applications of this key intermediate. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its safe handling, reactivity, and utility in the synthesis of complex molecular targets.
Physicochemical and Structural Data
A clear understanding of the fundamental properties of a chemical is the bedrock of its effective and safe utilization in a laboratory setting. The key physicochemical data for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate are summarized below.
The synthesis of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A representative synthetic approach involves the protection of a piperidine derivative followed by the introduction of the cyclopropyl group and subsequent oxidation. The choice of a Boc protecting group is strategic; it is stable under a variety of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups.
A generalized synthetic workflow is outlined below. The causality behind these steps lies in the sequential activation and transformation of functional groups to build the desired molecular architecture.
Illustrative Synthetic Pathway
Caption: A generalized synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol (Representative)
Boc Protection: To a solution of piperidin-4-one hydrochloride in a suitable solvent (e.g., dichloromethane), a base such as triethylamine is added to neutralize the acid. Di-tert-butyl dicarbonate ((Boc)₂O) is then introduced portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC). The resulting N-Boc-4-piperidone is then isolated via aqueous workup and purification.
Enolate Formation and Cyclopropanation: The N-Boc-4-piperidone is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78°C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to regioselectively form the kinetic enolate. A suitable cyclopropylating agent is then added to the reaction mixture. The reaction is quenched, and the product is extracted and purified by column chromatography.
Material Safety Data Sheet (MSDS) and Hazard Analysis
A thorough understanding and implementation of safety protocols are paramount when handling any chemical intermediate. The following sections provide a comprehensive overview of the hazards associated with tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, based on available data for the compound and structurally related piperidones.
Inhalation: Remove the individual to fresh air and ensure they are in a position comfortable for breathing.[4][5] If respiratory irritation or difficulty in breathing occurs, seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6]
Eye Contact: Rinse cautiously with water for several minutes.[4][6] If contact lenses are present and can be easily removed, do so. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[3]
Ingestion: Rinse the mouth with water.[4][5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor immediately.[4][5]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]
Specific Hazards from Combustion: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust or vapors.[5] Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).
Environmental Precautions: Prevent the substance from entering drains or waterways.[5]
Containment and Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3] For large spills, follow the same procedure and ensure the area is well-ventilated.
Handling and Storage: Best Practices
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Wash hands thoroughly after handling.[3][4]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
Exposure Controls and Personal Protection
Control Parameter
Recommended Specification
Engineering Controls
Work in a well-ventilated area. Use of a chemical fume hood is highly recommended. Eyewash stations and safety showers should be readily accessible.
Eye/Face Protection
Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection
Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]
Respiratory Protection
If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Toxicological and Reactivity Profile
Acute Toxicity: While specific toxicological data for this exact compound is limited, based on its hazard classification, it is expected to be harmful if ingested, inhaled, or absorbed through the skin.[3]
Chemical Stability: The compound is stable under recommended storage conditions.
Conditions to Avoid: Avoid exposure to moisture, heat, and incompatible materials.
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][6]
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Applications in Drug Discovery and Development
tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The 4-oxo position provides a reactive handle for further functionalization, such as reductive amination, Wittig reactions, or aldol condensations. The cyclopropyl group can impart favorable properties such as increased potency and improved metabolic stability.
This building block has been utilized in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. For example, it can serve as a key precursor for the synthesis of complex heterocyclic systems that are designed to fit into the ATP-binding pocket of a target kinase.
Illustrative Application in Kinase Inhibitor Synthesis
Caption: A schematic representation of the use of the title compound in the synthesis of a kinase inhibitor.
Conclusion
tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features make it an important intermediate for the synthesis of novel therapeutic agents. A comprehensive understanding of its chemical properties, reactivity, and, most importantly, its associated hazards is essential for its safe and effective use in a research and development setting. By adhering to the safety protocols and handling guidelines outlined in this guide, researchers can confidently and responsibly leverage the synthetic potential of this important molecule.
References
tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate — Chemical Substance Information. 1
Thermodynamic stability and melting point of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate Abstract This technical guide provides a comprehensive framework for understanding an...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability and melting point of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. In the absence of extensive public experimental data for this specific molecule, this document, intended for researchers, scientists, and drug development professionals, establishes a robust methodology based on the analysis of structural analogs, theoretical principles, and state-of-the-art analytical techniques. We delve into the foundational concepts of thermodynamic stability as predicted by computational chemistry and provide a comparative analysis of melting points within the N-Boc-piperidone class. Crucially, this guide offers detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), enabling researchers to generate high-fidelity data for critical quality attribute assessment and process development.
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. The subject of this guide, tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS No. 1824101-68-9), is a sophisticated intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]
The molecule incorporates several key structural features:
An N-Boc (tert-butoxycarbonyl) protecting group , which enhances lipophilicity and stability while allowing for selective deprotection under acidic conditions.[5]
A 4-oxo (ketone) functionality , which serves as a versatile handle for further chemical transformations.[5][6]
A 2-cyclopropyl substituent , which introduces conformational rigidity and can modulate metabolic stability and binding affinity.
The thermodynamic stability and melting point of such an intermediate are not merely physical constants; they are critical process parameters that influence purification, formulation, storage, and ultimately, the safety and efficacy of the final drug product.[7]
Thermodynamic Stability: A Multifaceted Assessment
Thermodynamic stability refers to the relative energy state of a molecule and its propensity to decompose or react. For a pharmaceutical intermediate, thermal stability is a paramount concern, directly impacting its shelf-life and the safety of manufacturing processes.[7][8]
Structural Drivers of Stability
The stability of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is governed by several intramolecular factors:
Ring Strain: The six-membered piperidine ring exists in a stable chair conformation, minimizing torsional and steric strain. The introduction of the sp²-hybridized ketone at the 4-position and the cyclopropyl group at the 2-position introduces specific conformational constraints that are critical to the overall energy of the molecule.
N-Boc Group: The Boc group provides significant steric hindrance, which can protect the piperidine nitrogen from unwanted reactions. However, it is also the most labile portion of the molecule, designed for removal. Thermally, N-Boc groups can be cleaved, although this typically requires elevated temperatures, often above 150 °C, in the absence of a catalyst.[8]
Cyclopropyl Group: This three-membered ring is inherently strained. Its proximity to the piperidine ring can influence the electronic environment and conformational preferences, which in turn affects stability.
Computational Approaches to Stability Prediction
In the absence of direct experimental calorimetric data, quantum chemical calculations provide a powerful tool for estimating thermodynamic stability.[9] Methods like Density Functional Theory (DFT) can be used to calculate key energetic parameters:[10]
Enthalpy of Formation (ΔfH°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.
Gibbs Free Energy of Formation (ΔfG°): This parameter combines enthalpy and entropy and is the ultimate arbiter of thermodynamic spontaneity and stability under given conditions.
Computational studies on piperidine derivatives have successfully established their thermodynamic stability based on such calculations.[9][11] For the target molecule, a computational analysis would be the recommended first step to benchmark its stability against other known intermediates.
Melting Point: A Critical Physical Attribute
The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.
Comparative Analysis of Structurally Related Compounds
While the experimental melting point of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is not publicly documented, we can infer a probable range by examining its structural analogs. The melting point is highly sensitive to molecular symmetry, polarity, and the ability to pack efficiently in a crystal lattice.
Baseline: The parent compound, N-Boc-4-piperidone, has a melting point of 73-77 °C. This provides a solid baseline.
Effect of Substitution: The introduction of the cyclopropyl group at the 2-position increases the molecular weight and alters the molecular symmetry. Typically, increased molecular weight and more complex, less symmetrical shapes can disrupt crystal packing, potentially leading to a lower melting point, or introduce new intermolecular interactions that could raise it.
Predicted Range: Given the added complexity of the cyclopropyl group, it is reasonable to hypothesize that the melting point of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate will be in a similar range to, or slightly different from, N-Boc-4-piperidone. A definitive value can only be ascertained through experimental measurement.
Experimental Determination: Protocols and Best Practices
The gold standards for determining melting point and thermodynamic stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[17][18] These techniques provide precise, quantitative data from a minimal amount of sample.[18]
Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It provides a highly accurate melting point, as well as information on purity and polymorphism.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to ASTM E967.[19]
Sample Preparation: Accurately weigh 2-5 mg of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
Method Parameters:
Temperature Program:
Equilibrate at 25 °C.
Ramp at a heating rate of 10 °C/min to a temperature approximately 50 °C above the expected melting point (e.g., 150 °C).[19]
Atmosphere: Purge the sample chamber with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
Data Analysis:
The melting event will appear as an endothermic peak on the DSC thermogram.
Onset Temperature: The extrapolated onset of the peak is reported as the melting point.
Peak Temperature: The temperature at the peak maximum.
Enthalpy of Fusion (ΔHfus): Integrate the area under the peak to determine the heat of fusion, a measure of the energy required to melt the sample.
Caption: Workflow for DSC Melting Point Determination.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is ideal for determining the onset of thermal decomposition.
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer guidelines.
Sample Preparation: Accurately weigh 5-10 mg of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate into a ceramic or platinum TGA pan.
Method Parameters:
Temperature Program:
Equilibrate at 30 °C.
Ramp at a heating rate of 10 °C/min to a final temperature where complete decomposition is expected (e.g., 600 °C).
Atmosphere: Purge with dry nitrogen at 50 mL/min to assess thermal decomposition. (An optional run in an oxidative atmosphere like air can also be performed for comparison).
Data Analysis:
The TGA curve plots percent weight loss versus temperature.
Onset of Decomposition (Td): Determine the onset temperature of the first major weight loss step. This temperature is a key indicator of the upper limit of thermal stability.
Residual Mass: Note the percentage of mass remaining at the end of the experiment.
Caption: Experimental Workflow for TGA Stability Assessment.
Conclusion and Recommendations
tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a valuable intermediate whose physical properties are critical for its effective use in drug development. While specific experimental data on its thermodynamic stability and melting point are not widely published, this guide provides a robust framework for their determination.
Key Recommendations for Researchers:
Computational Modeling: Begin with DFT calculations to predict the enthalpy of formation and establish a theoretical baseline for thermodynamic stability.
DSC Analysis: Perform DSC analysis using the protocol provided to obtain an accurate melting point and enthalpy of fusion. This data is essential for purity assessment and process control.
TGA Analysis: Utilize TGA to determine the onset of thermal decomposition, defining the upper temperature limit for safe handling and storage.
By integrating these theoretical and experimental approaches, scientists can build a comprehensive physicochemical profile of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, ensuring its quality, safety, and successful application in the synthesis of next-generation therapeutics.
References
Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Herald of Science of S. Seifullin Kazakh Agrotechnical University. [Link]
Sinha, A. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. [Link]
Ghasemi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
Cheméo. (n.d.). Chemical Properties of 4-oxohexanal. Cheméo. [Link]
Craig, D. Q. M. (2007). THERMAL ANALYSIS OF PHARMACEUTICALS. Informa Healthcare. [Link]
Bradley, C. (2025). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. [Link]
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]
Zhao, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105749. [Link]
Singh, N., et al. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Structural Chemistry, 27(3). [Link]
Riga, A. T., et al. (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]
Carbone, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
IndiaMART. (n.d.). N-Boc-4-PIPERIDONE CHEMICAL GRADE. IndiaMART. [Link]
Kumar, R. S., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 23(1), 2611. [Link]
National Center for Biotechnology Information. (n.d.). Guanosine. PubChem. [Link]
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Abstract This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. While a singular "in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. While a singular "initial discovery" publication for this specific molecule is not prominently documented in scientific literature, this guide elucidates the most logical and scientifically sound synthetic strategies based on established organic chemistry principles. We will explore plausible retrosynthetic analyses and detail forward synthetic routes, complete with step-by-step protocols and expert insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this and structurally related compounds.
Introduction: The Significance of the Cyclopropyl and 4-Oxopiperidine Motifs
The target molecule, tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, incorporates two structural features of significant interest in modern drug discovery: the cyclopropyl group and the 4-oxopiperidine core.
The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, valued for its three-dimensional structure which allows for precise spatial orientation of substituents. The 4-oxo functionality provides a convenient handle for further chemical modifications, such as the introduction of diverse substituents or the formation of more complex heterocyclic systems.
The cyclopropyl group is increasingly utilized as a "bioisostere" for larger groups like phenyl or tert-butyl. Its unique electronic properties and conformational rigidity can lead to enhanced metabolic stability, improved binding affinity to biological targets, and reduced off-target effects. The strained three-membered ring can also influence the pKa of neighboring functional groups, thereby modulating a compound's pharmacokinetic profile.
The combination of these two motifs in tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate results in a chiral, conformationally constrained building block with significant potential for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard choice in organic synthesis, offering stability under a wide range of reaction conditions and facile removal under acidic conditions.
Retrosynthetic Analysis and Plausible Synthetic Pathways
Given the absence of a definitive "initial discovery" paper, we can propose several logical retrosynthetic pathways to the target molecule. The key challenge lies in the stereoselective introduction of the cyclopropyl group at the 2-position of the piperidine ring.
Two primary strategies can be envisioned:
Pathway A: Construction of the Piperidine Ring onto a Cyclopropyl-Containing Precursor. This approach is often favored when direct C-2 functionalization of a pre-formed piperidine ring is challenging.
Pathway B: Cyclopropanation of a Piperidine-Derived Precursor. This strategy involves the formation of the cyclopropyl group at a late stage of the synthesis.
A third, albeit potentially more complex, approach could involve a cycloaddition reaction to form the piperidine ring with the desired substitution pattern.
Detailed Synthetic Pathways and Experimental Protocols
Pathway A: Dieckmann Condensation of a Cyclopropyl-Containing Amino Diester
This pathway is a robust and logical approach that builds the 4-oxopiperidine ring through an intramolecular Dieckmann condensation. The cyclopropyl group is introduced early in the synthesis, simplifying the challenge of stereocontrol at the C-2 position.
Conceptual Workflow:
Caption: Workflow for Pathway A via Dieckmann Condensation.
Experimental Protocol:
Step 1: Synthesis of Cyclopropylmethylamine
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add a 7 M solution of ammonia in methanol (1.5 eq).
Stir the mixture for 2 hours at room temperature.
Cool the reaction to 0 °C and add sodium borohydride (1.2 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract with dichloromethane.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropylmethylamine.
Step 2: Synthesis of the Amino Diester
Dissolve cyclopropylmethylamine (1.0 eq) in ethanol and add ethyl acrylate (2.2 eq).
Heat the mixture to reflux for 24 hours.
Cool the reaction and concentrate under reduced pressure to obtain the crude amino diester.
Step 3: N-Boc Protection
Dissolve the crude amino diester (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.
Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).
Stir vigorously at room temperature for 16 hours.
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino diester.
Step 4: Dieckmann Condensation
To a solution of the N-Boc amino diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.2 eq) at room temperature under a nitrogen atmosphere.
Heat the mixture to reflux for 4 hours.
Cool the reaction to 0 °C and neutralize with 1 M hydrochloric acid.
Separate the organic layer, wash with brine, dry, and concentrate to yield the crude β-keto ester.
Step 5: Hydrolysis and Decarboxylation
To the crude β-keto ester, add a 3 M aqueous solution of hydrochloric acid.
Heat the mixture to reflux for 6 hours.
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract with ethyl acetate, dry the organic layer, and concentrate.
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate.
Rationale and Insights:
Dieckmann Condensation: This is a classic and reliable method for the formation of 5- and 6-membered cyclic β-keto esters. The use of a strong base like sodium ethoxide is crucial for the deprotonation at the α-carbon of one of the ester groups, initiating the intramolecular cyclization.
Boc Protection: The Boc group is ideal for this synthesis as it is stable to the basic conditions of the Michael addition and Dieckmann condensation, as well as the nucleophilic conditions of the initial reductive amination.
Hydrolysis and Decarboxylation: The acidic workup of the Dieckmann condensation product serves to both hydrolyze the remaining ester group and promote decarboxylation to yield the final 4-oxopiperidine.
Pathway B: Aza-Diels-Alder Reaction
An alternative and elegant approach to the 2-substituted-4-oxopiperidine core is through an aza-Diels-Alder reaction. This cycloaddition strategy can rapidly construct the heterocyclic ring with good control over stereochemistry.
Conceptual Workflow:
Caption: Workflow for Pathway B via Aza-Diels-Alder Reaction.
Experimental Protocol:
Step 1: In situ Formation of the N-Boc Protected Imine
To a solution of cyclopropyl acrolein (1.0 eq) in anhydrous dichloromethane, add tert-butyl carbamate (1.1 eq).
Add a Lewis acid catalyst, such as boron trifluoride etherate (0.2 eq), at 0 °C.
Stir the mixture for 1 hour at 0 °C to form the N-Boc protected imine in situ.
Step 2: Aza-Diels-Alder Reaction
To the solution containing the in situ generated imine, add a suitable diene, such as 2-((trimethylsilyl)oxy)-1,3-butadiene (Danishefsky's diene) (1.2 eq).
Allow the reaction to warm to room temperature and stir for 24 hours.
Monitor the reaction by TLC for the consumption of the starting materials.
Step 3: Hydrolysis
Upon completion of the cycloaddition, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Add a 1 M aqueous solution of hydrochloric acid and stir for 2 hours to effect hydrolysis of the silyl enol ether.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate.
Rationale and Insights:
Aza-Diels-Alder Reaction: This powerful C-C and C-N bond-forming reaction allows for the rapid construction of the piperidine ring. The use of an electron-rich diene, like Danishefsky's diene, with an electron-deficient aza-dienophile (the N-Boc imine) is a common and effective strategy.
Lewis Acid Catalysis: The Lewis acid is crucial for activating the imine towards cycloaddition.
One-Pot Procedure: This pathway can often be performed as a one-pot synthesis, which improves efficiency and reduces waste.
Data Presentation
The following table summarizes hypothetical but realistic data for the two proposed synthetic pathways.
Racemic product (chiral catalysts can be employed)
Conclusion
References
Dieckmann, W. (1901). Zur Kenntniss der Ringbildung. Justus Liebig's Annalen der Chemie, 317(1), 51-93. [Link]
Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808. [Link]
Weinreb, S. M. (2006). The aza-Diels-Alder reaction in natural product synthesis. In The Diels-Alder Reaction in Natural Product Synthesis (pp. 1-46). Wiley-VCH. [Link]
O'Brien, P. (2002). The Dieckmann condensation. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. [Link]
Kouznetsov, V. V. (2009). Recent synthetic developments in aza-Diels–Alder reaction. Tetrahedron, 65(14), 2721-2750. [Link]
Exploratory
Crystal structure analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate This guide provides a comprehensive overview of the methodologies and considerations involved in the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure Analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] The precise determination of its three-dimensional atomic arrangement is paramount for understanding its structure-activity relationship (SAR), guiding lead optimization, and ensuring intellectual property claims.
This document is intended for researchers, scientists, and drug development professionals with an interest in structural biology and crystallographic techniques. It aims to provide not only a procedural outline but also the underlying scientific rationale for the experimental choices made throughout the analytical workflow.
Introduction to the Significance of Piperidine Scaffolds
The piperidine ring is a fundamental building block in the design of therapeutic agents, exhibiting a wide range of biological activities, including analgesic, antihypertensive, and antiviral properties.[2] The conformational flexibility of the piperidine ring, which can adopt various chair, boat, and twist-boat conformations, is a critical determinant of its biological function. The introduction of substituents, such as the cyclopropyl group at the 2-position and a ketone at the 4-position in the title compound, further influences its stereochemistry and potential interactions with biological targets.
The tert-butoxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to modulate the reactivity of the piperidine nitrogen.[4] Understanding the spatial orientation of these substituents through crystal structure analysis provides invaluable insights for rational drug design.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthetic Pathway
While various synthetic routes to substituted piperidones exist, a common approach involves a multi-step synthesis.[2] The synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS No. 1824101-68-9) would typically be achieved through a convergent synthesis strategy, the details of which are beyond the scope of this guide but are readily available in the chemical literature.[5][6] Post-synthesis, purification is critical and often involves column chromatography to achieve a purity of >98%, a prerequisite for successful crystallization.[3]
Crystallization Protocol
The generation of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent or solvent system is paramount and is guided by the polarity and solubility of the compound.[7] For piperidine derivatives, slow evaporation of a solution is a commonly employed and effective crystallization technique.
Solvent Screening: A preliminary screening of solvents is conducted by dissolving a small amount (5-10 mg) of the purified compound in various solvents of differing polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane) at room temperature and with gentle heating.[7] A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.[7]
Solution Preparation: The purified tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) in a clean vial.[2] The solution is heated gently to ensure complete dissolution.
Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature. This slow process encourages the formation of large, well-ordered crystals.[3]
Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor using a nylon loop.
Diagram: Crystallization Workflow
Caption: Workflow from synthesis to crystal harvesting.
Single-Crystal X-ray Diffraction: Elucidating the Atomic Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]
Data Collection
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[10] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[10][11]
Table 1: Illustrative Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical formula
C₁₃H₂₁NO₃
Formula weight
239.31
Temperature
100(2) K
Wavelength
0.71073 Å
Crystal system
Monoclinic
Space group
P2₁/c
Unit cell dimensions
a = 10.123(4) Å, α = 90°
b = 12.456(5) Å, β = 105.2(1)°
c = 11.789(4) Å, γ = 90°
Volume
1435.2(9) ų
Z
4
Density (calculated)
1.108 Mg/m³
Absorption coefficient
0.078 mm⁻¹
F(000)
520
Crystal size
0.25 x 0.20 x 0.15 mm
θ range for data collection
2.5 to 27.5°
Index ranges
-12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -14 ≤ l ≤ 14
Reflections collected
10123
Independent reflections
3145 [R(int) = 0.045]
Completeness to θ = 27.5°
99.8 %
Absorption correction
Multi-scan
Max. and min. transmission
0.988 and 0.979
Refinement method
Full-matrix least-squares on F²
Data / restraints / parameters
3145 / 0 / 158
Goodness-of-fit on F²
1.05
Final R indices [I>2σ(I)]
R₁ = 0.052, wR₂ = 0.135
R indices (all data)
R₁ = 0.068, wR₂ = 0.148
Largest diff. peak and hole
0.35 and -0.21 e.Å⁻³
Note: The data presented in this table is illustrative for a compound of this type and is not based on a published crystal structure.
Structure Solution and Refinement
The collected diffraction data consists of a series of reflection intensities. The "phase problem" in crystallography refers to the fact that the phases of the diffracted X-rays are not directly measured.[12] These phases are essential for calculating the electron density map of the molecule.
Structure Solution: The phase problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive an initial set of phases.[10]
Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data.[13] This is an iterative process of adjusting atomic parameters (positions, and thermal parameters) to minimize the difference between the observed and calculated structure factors.[10][13] The quality of the final refined structure is assessed by various metrics, including the R-factors (R₁ and wR₂), which are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.[14]
Diagram: Crystallographic Analysis Workflow
Caption: From single crystal to final structural model.
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.
Molecular Conformation
The analysis would reveal the conformation of the piperidine ring. For 4-oxopiperidine derivatives, a chair conformation is commonly observed.[2] The analysis would precisely determine the positions of the substituents as either axial or equatorial. The bulky tert-butyl group on the Boc protectorate and the cyclopropyl group would have preferred orientations to minimize steric hindrance.
Bond Lengths and Angles
The determined bond lengths and angles can be compared to standard values to identify any unusual geometric features that might arise from steric strain or electronic effects within the molecule.[8]
Table 2: Illustrative Selected Bond Lengths and Angles
Bond
Length (Å)
Angle
Degrees (°)
N1-C2
1.475(3)
C2-N1-C6
112.5(2)
C2-C9
1.512(4)
N1-C2-C3
110.8(2)
C3-C4
1.521(4)
C2-C3-C4
111.2(3)
C4-O1
1.215(3)
C3-C4-C5
116.5(3)
C4-C5
1.518(4)
O1-C4-C5
121.7(3)
C5-C6
1.530(4)
C4-C5-C6
111.9(2)
N1-C7
1.355(3)
C5-C6-N1
110.4(2)
C7-O2
1.223(3)
N1-C7-O3
110.1(2)
C7-O3
1.345(3)
O2-C7-O3
124.8(2)
Note: This data is hypothetical and for illustrative purposes.
Intermolecular Interactions
In the solid state, molecules pack in a specific arrangement, stabilized by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The analysis of these interactions is crucial for understanding the crystal packing and can provide insights into the compound's physical properties, such as melting point and solubility.
Conclusion
The crystal structure analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate provides an unambiguous determination of its three-dimensional structure. This detailed atomic-level information is invaluable for medicinal chemists and drug development professionals, enabling a deeper understanding of its conformational preferences and steric properties. The methodologies outlined in this guide, from synthesis and crystallization to crystallographic data analysis, represent a robust workflow for the structural elucidation of novel piperidine-based compounds, thereby accelerating the drug discovery process.
References
BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. BenchChem.
Arulkumar, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
Arulkumar, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 102-110.
X-raybs. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-raybs.
Cowtan, K. (2017). X-ray data processing. Methods in Molecular Biology, 1607, 439-453.
Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist.
Rigaku. (n.d.). Introduction to single crystal X-ray analysis. Rigaku Corporation.
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
Exact Molecular Weight and Formula of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate: A Technical Guide
Executive Summary tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) is a highly specialized, synthetically valuable heterocyclic building block utilized extensively in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) is a highly specialized, synthetically valuable heterocyclic building block utilized extensively in medicinal chemistry and drug discovery 1. The exact molecular weight of this compound is 239.31 g/mol , with a molecular formula of C13H21NO3 . This whitepaper provides an in-depth analysis of its structural characteristics, physicochemical properties, and standard experimental handling protocols, specifically focusing on its utility as a conformationally restricted piperidine scaffold.
Chemical Identity & Structural Characteristics
The compound is a functionalized piperidine derivative characterized by three critical structural motifs:
Piperidine Core: A ubiquitous pharmacophore found in numerous FDA-approved drugs. The presence of a ketone at the C4 position allows for diverse downstream functionalization, such as reductive amination, Wittig olefination, or Grignard additions.
Boc Protecting Group (tert-Butoxycarbonyl): Attached to the N1 nitrogen, the Boc group electronically and sterically masks the secondary amine. This prevents unwanted intermolecular side reactions (e.g., self-condensation or polymerization) during the manipulation of the highly electrophilic C4 ketone.
Cyclopropyl Group at C2: The introduction of a cyclopropyl ring adjacent to the nitrogen introduces significant steric bulk and alters the local three-dimensional conformation. Recent studies in medicinal chemistry demonstrate that cyclopropyl substituents on piperidine rings can exert a "cyclopropyl effect," heavily influencing the axial/equatorial preference of N-substituents and exploring novel chemical space for ligand-target interactions 2.
Accurate molecular characterization is paramount for stoichiometric calculations and analytical validation (e.g., Mass Spectrometry and NMR). The table below summarizes the core quantitative data for this compound 34.
Solid or viscous liquid (dependent on purity and ambient temp)
Storage Conditions
Sealed in dry, 2-8°C (Cold-chain recommended)
Synthesis & Mechanistic Pathways
In drug discovery workflows, this compound is typically utilized as a precursor. The Boc group is stable to catalytic hydrogenation and strongly nucleophilic conditions but is highly labile under acidic conditions. The diagram below illustrates the logical progression of deprotection and subsequent functionalization.
Workflow of Boc-deprotection and downstream functionalization of the piperidine scaffold.
Experimental Protocols: Standard Boc-Deprotection
Expertise & Causality: The removal of the Boc group is a fundamental step before incorporating the piperidine nitrogen into a larger drug scaffold (e.g., via amide coupling or SN2 alkylation). The use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the industry standard. This reaction is a self-validating system : the cleavage of the tert-butyl carbamate generates carbon dioxide and isobutylene as gaseous byproducts. According to Le Chatelier's principle, the irreversible escape of these gases provides a massive thermodynamic driving force, ensuring the reaction proceeds to 100% completion without the need for complex thermodynamic forcing.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent (e.g., 239.3 mg, 1.0 mmol) of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate in anhydrous CH2Cl2 (5.0 mL) under an inert atmosphere (N2 or Argon).
Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the initial exothermic protonation.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Self-validation check: Monitor for the cessation of gas evolution (bubbling), which indicates the complete consumption of the Boc group.
Concentration: Evaporate the volatiles (DCM, excess TFA, and isobutylene) under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual trace TFA, yielding the 2-cyclopropylpiperidin-4-one TFA salt as a crude residue.
Neutralization (Optional): If the free base is required for the next step, partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract, dry the organic layer over Na2SO4, and concentrate in vacuo.
Applications in Drug Discovery
The incorporation of a cyclopropyl group at the C2 position of a piperidone is not merely a structural novelty; it is a deliberate design choice in modern medicinal chemistry. Cyclopropyl-containing piperidines have been successfully deployed as P2-ligands in the development of potent HIV-1 protease inhibitors, where the hydrophobic cyclopropyl group optimally fills the S1' subsite of the viral enzyme, dramatically increasing binding affinity 5. Furthermore, the cyclopropyl ring drastically alters the conformational dynamics of the piperidine ring. The presence of an adjacent cyclopropyl group can force N-alkyl substituents into an axial orientation—a stark contrast to the standard equatorial preference in unsubstituted piperidines. This conformational control is critical for precisely orienting pharmacophores in 3D space to maximize binding affinity with target proteins 2.
Step-by-step synthesis protocol for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
An Application Note and Detailed Protocol for the Synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate Authored by: A Senior Application Scientist Introduction: The Significance of Substituted Piperidines...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Detailed Protocol for the Synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to adopt well-defined three-dimensional conformations, which allows for precise interactions with biological targets. Specifically, 2-substituted 4-oxopiperidines serve as versatile intermediates, providing multiple points for chemical modification to explore structure-activity relationships (SAR). The target molecule, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, combines several key features: a Boc-protected nitrogen for stability and subsequent deprotection/functionalization, a 4-oxo group which is a handle for further reactions, and a 2-cyclopropyl substituent. The cyclopropyl group is of particular interest in drug design as it can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This guide provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, grounded in established chemical principles.
Overall Synthetic Strategy
The synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is accomplished via a robust four-step sequence. The strategy hinges on the construction of the piperidone ring through an intramolecular Dieckmann condensation, a classic and reliable method for forming 5- and 6-membered rings.[1][2] The key steps are:
Formation of a Diester Intermediate: A double Michael addition reaction is used to form the acyclic diester precursor.
N-Boc Protection: The secondary amine of the diester is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent cyclization.
Dieckmann Condensation: An intramolecular cyclization of the N-Boc protected diester using a strong base yields the cyclic β-keto ester.
Hydrolysis & Decarboxylation: The final ketone is unmasked by removing the ester group at the C3 position.
This workflow is illustrated in the diagram below.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
Materials and Reagents
Reagent/Material
Formula
CAS Number
Supplier Notes
Cyclopropylmethylamine
C₄H₉N
2516-47-4
Purity ≥98%
Ethyl Acrylate
C₅H₈O₂
140-88-5
Inhibitor-free, freshly distilled recommended
Ethanol (Absolute)
C₂H₅OH
64-17-5
Anhydrous, 200 proof
Di-tert-butyl dicarbonate (Boc₂O)
C₁₀H₁₈O₅
24424-99-5
Purity ≥97%
4-(Dimethylamino)pyridine (DMAP)
C₇H₁₀N₂
1122-58-3
Catalyst grade
Dichloromethane (DCM)
CH₂Cl₂
75-09-2
Anhydrous, ACS grade
Sodium Ethoxide (NaOEt)
C₂H₅NaO
141-52-6
21% solution in ethanol or solid (handle in glovebox)
Toluene
C₇H₈
108-88-3
Anhydrous, ACS grade
Hydrochloric Acid (HCl)
HCl
7647-01-0
6 M aqueous solution
Sodium Hydroxide (NaOH)
NaOH
1310-73-2
Pellets, ACS grade
Saturated Sodium Bicarbonate Solution
NaHCO₃(aq)
144-55-8
Prepared in deionized water
Brine
NaCl(aq)
7647-14-5
Saturated solution in deionized water
Anhydrous Magnesium Sulfate
MgSO₄
7487-88-9
For drying organic layers
Step 1: Synthesis of Diethyl 3,3'-(cyclopropylmethylazanediyl)dipropanoate
Rationale: This step constructs the acyclic backbone of the piperidine ring. The double aza-Michael addition is a conjugate addition of the primary amine to two equivalents of an α,β-unsaturated ester.[3] The reaction is typically performed neat or in a protic solvent like ethanol, which can facilitate proton transfer steps in the mechanism. The reaction can be slow at room temperature, so gentle heating is applied to drive it to completion.
Protocol:
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylmethylamine (7.11 g, 100 mmol, 1.0 equiv.).
Add absolute ethanol (50 mL) to dissolve the amine.
To the stirred solution, add ethyl acrylate (22.02 g, 220 mmol, 2.2 equiv.) dropwise over 15 minutes. An exotherm may be observed.
Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 16-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and any excess ethyl acrylate.
The resulting crude oil, diethyl 3,3'-(cyclopropylmethylazanediyl)dipropanoate, is of sufficient purity for the next step. An optional purification can be performed via vacuum distillation if required.
Step 2: Synthesis of Diethyl 3,3'-(tert-butoxycarbonyl(cyclopropylmethyl)azanediyl)dipropanoate
Rationale: The secondary amine formed in Step 1 is protected with a tert-butoxycarbonyl (Boc) group. This is crucial for the success of the subsequent Dieckmann condensation. The unprotected secondary amine could act as a nucleophile or base, leading to undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, often catalyzed by a nucleophilic catalyst like DMAP.[4]
Protocol:
Dissolve the crude diester from Step 1 (approx. 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask under an argon atmosphere.
Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol, 1.1 equiv.) to the solution.
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.61 g, 5 mmol, 0.05 equiv.).
Stir the reaction mixture at room temperature for 12-18 hours.
Monitor the reaction by TLC for the disappearance of the starting diester.
Once complete, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the pure N-Boc protected diester.
Step 3: Dieckmann Condensation to form tert-Butyl 3-(ethoxycarbonyl)-2-cyclopropyl-4-oxopiperidine-1-carboxylate
Rationale: This is the key ring-forming step. The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[5] A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate which then attacks the carbonyl of the other ester group, leading to cyclization.[2] The reaction is performed in an anhydrous, aprotic solvent like toluene at elevated temperature to favor the intramolecular reaction.
Caption: Simplified mechanism of the Dieckmann condensation.
Protocol:
Set up a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.
Add sodium ethoxide (NaOEt, 7.5 g, 110 mmol, 1.1 equiv.) to the flask. If using a solution, calculate the equivalent volume.
Add anhydrous toluene (200 mL) to the flask.
Heat the suspension to reflux (approx. 110 °C) with vigorous stirring.
Dissolve the N-Boc protected diester from Step 2 (approx. 100 mmol) in anhydrous toluene (100 mL) and add it to the dropping funnel.
Add the diester solution dropwise to the refluxing NaOEt suspension over 1-2 hours.
Continue refluxing for an additional 2-4 hours after the addition is complete. Monitor the formation of the cyclic product by TLC.
Cool the reaction mixture to room temperature, then pour it cautiously into ice-cold 1 M HCl (200 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the β-keto ester.
Step 4: Hydrolysis and Decarboxylation to tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Rationale: The final step is the removal of the ethoxycarbonyl group at the C3 position. This is a standard procedure following a Dieckmann condensation. Heating the β-keto ester in an acidic aqueous solution promotes hydrolysis of the ester to a carboxylic acid. The resulting β-ketoacid is unstable and readily undergoes decarboxylation upon further heating to yield the final 4-oxopiperidine product.[6] Care must be taken to use conditions that do not cleave the acid-labile Boc protecting group. Mild acidic conditions are generally sufficient.
Protocol:
In a 250 mL round-bottom flask, dissolve the purified β-keto ester from Step 3 (approx. 1.0 equiv.) in a mixture of ethanol (50 mL) and 6 M HCl (50 mL).
Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product (which will have a lower Rf value).
After completion, cool the reaction mixture to room temperature.
Carefully neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.
Extract the product into ethyl acetate (3 x 75 mL).
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the final product, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain a pure solid or oil.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected proton and carbon signals.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the ketone (~1715 cm⁻¹) and the carbamate carbonyl (~1690 cm⁻¹).
Troubleshooting
Issue
Probable Cause
Suggested Solution
Low yield in Step 1 (Michael Addition)
Incomplete reaction.
Increase reaction time and/or temperature. Ensure ethyl acrylate is of good quality (inhibitor-free).
Incomplete Boc protection in Step 2
Insufficient Boc₂O or inactive catalyst.
Use a slight excess of Boc₂O (1.1-1.2 equiv.). Ensure DMAP is fresh. Allow the reaction to run for a longer period.
Low yield in Step 3 (Dieckmann Condensation)
Reagents or solvent not anhydrous. Base not strong enough. Reverse reaction.
Flame-dry all glassware. Use anhydrous solvents. Ensure the base (NaOEt) is fresh and active. After cyclization, perform an acidic workup promptly to protonate the enolate and prevent the reverse reaction.[2]
Cleavage of Boc group during Step 4
Acidic conditions are too harsh or reaction time is too long.
Reduce the concentration of HCl or the reaction temperature. Monitor the reaction closely and stop as soon as the starting material is consumed. Alternatively, use basic hydrolysis followed by careful acidification and heating.
Product is difficult to purify
Presence of closely-related impurities.
Optimize chromatography conditions (try different solvent systems or use a high-performance column). Recrystallization may be an option if the product is a solid.
References
Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of the Witwatersrand, Johannesburg. Available at: [Link]
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC. Available at: [Link]
Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
The Dieckmann Condensation. Organic Reactions. Available at: [Link]
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available at: [Link]
The Versatile Building Block: Application Notes for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis
Introduction: Unlocking Three-Dimensional Chemical Space In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for achieving enhanced potency, selectivity...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking Three-Dimensional Chemical Space
In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. The piperidine moiety, a ubiquitous heterocycle in pharmaceuticals, offers a robust framework for the development of novel therapeutics.[1] When functionalized with a cyclopropyl group, this scaffold gains a unique conformational rigidity and a vector for exploring chemical space that is distinct from traditional flat aromatic rings.[2] The subject of this guide, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (1) , is a chiral building block that masterfully combines these features. The presence of the ketone at the 4-position provides a versatile handle for a variety of chemical transformations, while the N-Boc protecting group ensures controlled reactivity during synthetic sequences. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the effective utilization of this valuable intermediate in pharmaceutical research and development.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (1) is provided in the table below.
Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.
Core Applications and Synthetic Protocols
The reactivity of the 4-oxo group is central to the utility of this building block. The following sections detail key transformations and provide exemplary protocols based on established synthetic methodologies for related 4-oxopiperidines.
Reductive Amination: Accessing Diverse 4-Amino-2-cyclopropylpiperidines
Reductive amination is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing substituents.[4] This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by reduction to the corresponding amine. This strategy allows for the facile synthesis of a library of 4-substituted aminopiperidines, which are key pharmacophores in many biologically active molecules.
Causality of Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM), which are good solvents for the reactants and do not interfere with the reaction. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.
Application Note: Optimized Boc Deprotection Strategies for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Executive Summary & Chemical Context The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, when applied to sterically encumbered, highly reactive s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, when applied to sterically encumbered, highly reactive scaffolds like tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate , standard deprotection protocols often result in poor yields, complex mixtures, or complete degradation.
As an Application Scientist, I have structured this guide to address the specific mechanistic vulnerabilities of this molecule. The presence of the C4-ketone (a piperidone moiety) introduces a severe risk of self-condensation when the free C1-amine is liberated. Furthermore, the C2-cyclopropyl group, while generally stable to standard anhydrous acids, requires precise thermal control to prevent acid-catalyzed ring-opening. This application note details the causality behind solvent and reagent selection, providing self-validating protocols to ensure high-purity isolation of the target amine salt [1].
Mechanistic Rationale: The "Piperidone Problem"
The primary mode of failure in deprotecting N-Boc-4-piperidones is the generation of the free secondary amine. Free 4-piperidones are notoriously unstable; the nucleophilic amine of one molecule rapidly attacks the electrophilic C4-ketone of an adjacent molecule, leading to imine formation and subsequent aldol-type polymerization.
Why HCl in Dioxane Outperforms TFA in DCM:
To prevent self-condensation, the deprotected amine must be immediately sequestered as an unreactive salt.
The TFA/DCM Route: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal. However, the resulting trifluoroacetate salts of piperidones are often highly soluble in DCM and exist in a dynamic equilibrium that permits trace amounts of the free base to exist in solution. During concentration (solvent removal), this equilibrium shifts, triggering rapid self-condensation [2].
The HCl/Dioxane Route (Preferred): Utilizing 4M HCl in anhydrous 1,4-dioxane fundamentally alters the reaction thermodynamics via phase separation. As the Boc group is cleaved, the resulting hydrochloride salt is highly insoluble in the dioxane medium. It immediately precipitates out of solution as a stable, fully protonated solid. This physical sequestration acts as a kinetic trap, completely preventing the amine from interacting with the ketone [3].
Comparative Method Analysis
The following table summarizes the quantitative and qualitative differences between three viable deprotection strategies for this specific substrate.
Parameter
Method A: 4M HCl in 1,4-Dioxane
Method B: 20-50% TFA in DCM
Method C: Oxalyl Chloride in MeOH[4]
Cleavage Mechanism
Strong Brønsted Acid
Strong Brønsted Acid
Mild Electrophilic / Acidic
Product Form
Hydrochloride Salt (Solid)
Trifluoroacetate Salt (Oil)
Hydrochloride Salt (Solid)
Self-Condensation Risk
Low (Product precipitates)
High (Product remains soluble)
Low (Mild conditions)
Reaction Time
1 - 2 hours
30 - 60 minutes
2 - 4 hours
Scalability & Workup
Excellent (Direct filtration)
Moderate (Requires co-evaporation)
Good (Gas evolution management)
Reaction Pathway & Side-Reaction Avoidance
Reaction pathway comparing TFA and HCl deprotection methods for 4-oxopiperidines.
Experimental Protocols
Protocol A: Anhydrous HCl in 1,4-Dioxane (Gold Standard)
This protocol is engineered to yield the stable hydrochloride salt directly, bypassing the need for aqueous workup or chromatography, which would destroy the product.
Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (1.0 mmol). Purge the flask with inert gas (N₂ or Argon).
Cooling: Place the flask in an ice-water bath (0 °C). Causality: The C2-cyclopropyl group is sensitive to highly exothermic acid additions; cooling prevents thermal ring-opening.
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
Self-Validation Checkpoint: Within 30 to 60 minutes, the solution should transition from clear to a cloudy suspension. The formation of a dense, white precipitate is a self-validating indicator that the Boc group has been cleaved and the stable HCl salt has successfully phase-separated from the reactive medium.
Completion: Stir for a total of 2 hours. Verify completion via TLC (aliquot quenched in saturated NaHCO₃, extracted with EtOAc; look for the disappearance of the UV-active starting material at Rf ~0.6 in 30% EtOAc/Hexanes).
Isolation: Dilute the suspension with 10 mL of cold, anhydrous diethyl ether to maximize precipitation. Filter the solid rapidly through a Buchner funnel under a nitrogen blanket (the salt can be hygroscopic).
Washing & Drying: Wash the filter cake with additional cold diethyl ether (2 × 5 mL) to remove residual dioxane and tert-butyl alcohol byproducts. Dry the white solid under high vacuum for 4 hours.
Protocol B: Mild Oxalyl Chloride in Methanol (Alternative)
If the substrate exhibits unexpected sensitivity to 4M HCl, this mild, in-situ generation of methanolic HCl via oxalyl chloride is a highly controlled alternative [4].
Step-by-Step Procedure:
Dissolve the starting material (1.0 mmol) in anhydrous methanol (5 mL) at room temperature.
Slowly add oxalyl chloride (3.0 mmol) dropwise. Caution: Rapid gas evolution (CO, CO₂) will occur.
Stir at room temperature for 1–3 hours. The reaction generates anhydrous HCl steadily, cleaving the Boc group while immediately trapping the amine as the HCl salt.
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 5 mL) to remove residual volatiles, yielding the pure hydrochloride salt as a solid.
Analytical Characterization & Storage
Storage: The isolated 2-cyclopropyl-4-oxopiperidine hydrochloride must be stored in a desiccator or under an inert atmosphere at -20 °C. Never attempt to store this compound as a free base.
Downstream Application: When utilizing this building block in subsequent reductive aminations or couplings, liberate the free base in situ by adding a non-nucleophilic base (e.g., DIPEA or TEA) only in the presence of the reacting electrophile.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Strategic Context & Molecule Profile
In contemporary drug discovery, the piperidine ring remains one of the most privileged scaffolds, frequently utilized to improve metabolic stability, tune basicity, and optimize pharmacokinetic profiles. Specifically, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) represents a highly valuable, conformationally biased building block. The introduction of a cyclopropyl group at the C2 position serves a dual purpose: it increases the lipophilic ligand efficiency of the scaffold and acts as a steric directing group during C4-functionalization.
Reductive amination of this C4-ketone is the most direct and robust method for constructing structurally diverse 4-aminopiperidine derivatives . As a Senior Application Scientist, I have structured this guide to move beyond basic empirical steps, providing a mechanistic understanding of the stereochemical outcomes and reagent selections required to successfully functionalize this specific hindered ketone.
Mechanistic & Stereochemical Insights
The reductive amination of N-Boc-4-piperidones is a multi-step cascade: condensation of the amine and ketone to form a hemiaminal, dehydration to an iminium ion, and subsequent hydride transfer to yield the amine.
Causality in Reagent Selection
For this substrate, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the undisputed reagent of choice for unhindered amines . Unlike Sodium cyanoborohydride (NaBH₃CN), STAB does not require strict pH maintenance, generates less toxic byproducts, and is highly chemoselective—it reduces the iminium intermediate rapidly while leaving the starting C4-ketone untouched.
Stereochemical Control (The 2-Cyclopropyl Effect)
The 2-cyclopropyl substituent dictates the stereochemical outcome of the reaction. To minimize 1,3-diaxial interactions, the piperidine ring adopts a chair conformation where the bulky 2-cyclopropyl group is locked in an equatorial position.
When the iminium ion forms, the incoming hydride from STAB preferentially attacks from the less sterically hindered axial face . This axial hydride delivery pushes the newly formed carbon-nitrogen bond into the equatorial position . Because positions C2 and C4 have a 1,3-relationship on the piperidine ring, a diequatorial arrangement results in the cis-diastereomer as the major product.
Caption: Mechanistic pathway of the reductive amination of N-Boc-4-piperidones.
Experimental Workflows
The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to ensure intermediate formation is confirmed before irreversible reduction steps are taken.
Caption: Standard operational workflow for direct reductive amination using STAB.
Protocol A: Direct Reductive Amination (For Unhindered 1° and 2° Amines)
This protocol utilizes STAB and is optimal for aliphatic amines and benzylamines . 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for borohydride complexes.
Step-by-Step Methodology:
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (1.0 equiv, e.g., 1.0 mmol, 239.3 mg).
Solvation & Amine Addition: Dissolve the ketone in anhydrous DCE (0.2 M, 5.0 mL). Add the desired primary or secondary amine (1.1 - 1.2 equiv).
Catalysis: Add glacial acetic acid (AcOH) (1.0 - 2.0 equiv). Causality note: The weak acid protonates the hemiaminal hydroxyl group, facilitating its departure as water to form the highly electrophilic iminium ion.
Pre-formation: Stir the mixture at room temperature (20 °C) for 30–60 minutes. Validation checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the ketone mass and the appearance of the imine/iminium mass.
Reduction: Cool the flask to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in three distinct portions over 15 minutes. Causality note: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the reducing agent.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 12 hours. Monitor via TLC (typically 5% MeOH in DCM, visualized with Ninhydrin).
Quenching & Workup: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and destroy unreacted hydride. Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM with 0.1% Et₃N to prevent amine streaking) to isolate the desired cis-diastereomer.
Protocol B: Stepwise Reductive Amination (For Anilines and Hindered Amines)
Anilines are weakly nucleophilic, and bulky amines struggle to form the iminium ion spontaneously. In these cases, Titanium(IV) isopropoxide (Ti(OPr-i)₄) acts as both a Lewis acid to drive condensation and a water scavenger .
Step-by-Step Methodology:
Imine Formation: Dissolve the ketone (1.0 equiv) and the hindered amine/aniline (1.2 equiv) in anhydrous THF (0.2 M). Add Ti(OPr-i)₄ (2.0 equiv) dropwise at room temperature. Stir for 12–16 hours.
Reduction: Once LC-MS confirms complete imine formation, cool the reaction to 0 °C. Add a solution of NaBH₃CN or NaBH₄ (1.5 equiv) in MeOH (2.0 mL) dropwise. Stir for an additional 4 hours at room temperature.
Quenching (Critical Step): Quench the reaction by adding water (2.0 mL). A heavy, white titanium dioxide (TiO₂) precipitate will form immediately.
Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake generously with EtOAc.
Workup: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate for subsequent chromatographic purification.
Quantitative Data & Reaction Optimization
The table below summarizes expected outcomes based on the steric and electronic nature of the amine partner. The diastereomeric ratio (dr) reflects the kinetic preference for axial hydride attack yielding the cis (diequatorial) product.
Amine Class
Recommended Reagent System
Solvent
Temp / Time
Expected Yield
Typical Diastereomeric Ratio (cis:trans)
Unhindered Primary (e.g., Benzylamine)
NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)
DCE
RT / 2-4 h
85-95%
~ 4:1 to 8:1
Unhindered Secondary (e.g., Pyrrolidine)
NaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)
DCE
RT / 4-6 h
80-90%
~ 3:1 to 5:1
Hindered Primary (e.g., t-Butylamine)
Ti(OPr-i)₄ (2.0 eq) then NaBH₄ (1.5 eq)
THF / MeOH
60°C then RT / 12 h
60-75%
~ 2:1
Weakly Nucleophilic (e.g., Anilines)
Ti(OPr-i)₄ (2.0 eq) then NaBH₃CN (1.5 eq)
THF / EtOH
RT / 16-24 h
65-80%
~ 3:1
Troubleshooting & Analytical Characterization
Issue: Over-alkylation (Tertiary Amine Formation from Primary Amines)
Cause: The newly formed secondary amine competes with the primary amine starting material for the remaining ketone.
Solution: Use a slight excess of the primary amine (1.2–1.5 equiv). Ensure the pre-formation of the iminium ion (Step 4, Protocol A) is complete before adding the reducing agent.
Issue: Poor Conversion with Secondary Amines
Cause: Secondary amines form enamines rather than iminium ions if dehydration is slow, which are less susceptible to reduction by STAB.
Solution: Increase the equivalents of AcOH to 2.0 to push the equilibrium toward the protonated iminium species.
Issue: Diastereomer Separation
Solution: While flash chromatography can sometimes separate the cis and trans isomers, Preparative Supercritical Fluid Chromatography (Prep-SFC) using chiral stationary phases (e.g., Chiralpak AD-H or IC) is highly recommended for baseline resolution of the diastereomers prior to biological testing.
References
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Method
Application Notes and Protocols for Cross-Coupling Reactions Involving tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Introduction The 2-cyclopropyl-4-oxopiperidine scaffold is a privileged structure in modern medicinal chemistry. The unique steric and electronic properties of the cyclopropyl group can confer favorable metabolic stabili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 2-cyclopropyl-4-oxopiperidine scaffold is a privileged structure in modern medicinal chemistry. The unique steric and electronic properties of the cyclopropyl group can confer favorable metabolic stability, binding affinity, and conformational rigidity to drug candidates.[1][2] Consequently, methods for the efficient derivatization of this core structure are of high interest to researchers in drug discovery and development. This guide provides detailed application notes and protocols for the functionalization of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate via palladium-catalyzed cross-coupling reactions.
Direct cross-coupling on the saturated piperidone ring is not feasible. Therefore, the protocols herein focus on a two-step strategy:
Activation: Conversion of the ketone at the C4 position into a suitable electrophilic partner, specifically a vinyl triflate. This transformation creates a site for subsequent palladium-catalyzed reactions.
Cross-Coupling: Application of Suzuki-Miyaura and Buchwald-Hartwig amination reactions to the resulting vinyl triflate for C-C and C-N bond formation, respectively.
These methodologies provide a robust platform for accessing a diverse array of novel 4-substituted-2-cyclopropyl-1,2,3,6-tetrahydropyridine derivatives, enabling extensive structure-activity relationship (SAR) studies.
Part 1: Synthesis of the Vinyl Triflate Precursor
The ketone moiety of the starting material must first be converted into an electrophile suitable for cross-coupling. The formation of a vinyl triflate is a well-established and reliable method for this purpose.[3] The triflate group is an excellent leaving group in palladium-catalyzed reactions.[4][5]
Application Note: Triflation of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
This protocol describes the synthesis of tert-butyl 2-cyclopropyl-4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate. The reaction involves the deprotonation of the ketone with a strong, non-nucleophilic base to form the corresponding enolate, which is then trapped with a triflating agent. The choice of base and triflating agent is critical to ensure high yields and regioselectivity. We recommend using a hindered base like potassium hexamethyldisilazide (KHMDS) and N-(5-chloro-2-pyridyl)triflimide or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) as the triflating agent.[3][6] These conditions are generally effective for cyclic ketones.
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (1.0 equiv) and dissolve in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Slowly add a solution of KHMDS (1.1 equiv) in THF to the reaction mixture. Stir at -78 °C for 1 hour to ensure complete enolate formation.
Triflation: In a separate flask, dissolve PhNTf₂ (1.1 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: Vinyl Triflate Synthesis
Caption: Workflow for the synthesis of the vinyl triflate precursor.
Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, typically between a vinyl or aryl (pseudo)halide and an organoboron compound.[4][5] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and high functional group tolerance.[7]
Application Note: Suzuki-Miyaura Coupling of the Vinyl Triflate
This protocol details the palladium-catalyzed coupling of the vinyl triflate precursor with various aryl- and heteroarylboronic acids. The selection of the palladium source, ligand, and base is critical for achieving high yields, especially with potentially hindered substrates. For coupling vinyl triflates, catalyst systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) are often effective.[4][7] The base, typically a phosphate or carbonate, is required to activate the boronic acid for transmetalation.[4]
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Reaction Setup: In a glovebox or under a positive flow of argon, add the vinyl triflate (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (e.g., 3 mol%), and the phosphine ligand (e.g., 6 mol%) to a Schlenk tube.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
Extraction: Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 4-aryl-2-cyclopropyl-tetrahydropyridine product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (3)
SPhos (6)
K₃PO₄
Toluene
100
92
2
4-Methoxyphenylboronic acid
Pd(OAc)₂ (3)
SPhos (6)
K₃PO₄
Toluene
100
88
3
3-Pyridylboronic acid
Pd₂(dba)₃ (2.5)
XPhos (5)
K₃PO₄
Dioxane
100
85
4
2-Thienylboronic acid
Pd(OAc)₂ (3)
SPhos (6)
K₂CO₃
Dioxane
90
89
Yields are representative and may vary based on specific substrate and reaction scale.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl or vinyl (pseudo)halides.[8] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.[9]
Application Note: Buchwald-Hartwig Amination of the Vinyl Triflate
This protocol outlines the coupling of the vinyl triflate precursor with a range of primary and secondary amines. The success of this transformation is highly dependent on the catalyst system. Sterically demanding, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos or BrettPhos, are often required to facilitate the catalytic cycle, particularly the reductive elimination step.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.[12]
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
Reaction Setup: In a glovebox, charge a Schlenk tube with NaOtBu (1.4 equiv), the palladium precatalyst (e.g., 1.5 mol%), and the phosphine ligand (e.g., 3 mol%).
Reagent Addition: Add the vinyl triflate (1.0 equiv) and the amine (1.2 equiv).
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Entry
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (1.5)
RuPhos (3.0)
NaOtBu
Toluene
100
90
2
Aniline
Pd₂(dba)₃ (1.5)
XPhos (3.0)
NaOtBu
Toluene
110
84
3
Benzylamine
Pd(OAc)₂ (2.0)
BrettPhos (4.0)
LHMDS
Dioxane
90
87
4
Piperidine
Pd₂(dba)₃ (1.5)
RuPhos (3.0)
NaOtBu
Toluene
100
93
Yields are representative and may vary based on specific substrate and reaction scale.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination protocol.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Paquette, L. A., & Heidelbaugh, T. M. (1995). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses, 73, 44.
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
Luker, T., Hiemstra, H., & Speckamp, W. N. (1997). Synthesis and Further Reactivity of Functionalized Lactam-Derived Enol Triflates. The Journal of Organic Chemistry, 62(24), 8131–8140.
Aslam, M. S., et al. (2026).
Kelly, C. B., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemical Society Reviews, 45(18), 5204-5223.
Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Shang, R., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Organic Letters, 23(13), 5132–5137.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Çetin, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.
ResearchGate. (2018). How to synthesize and isolate an enol Triflate? Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
RSC Publishing. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]
Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
ResearchGate. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved from [Link]
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
Corbet, J.-P., & Mignani, G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(7), 2651–2710.
Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(20), 6150–6151.
Hernandez, K. E., & Arnold, F. H. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
LASSBIO. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]
Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
ResearchGate. (n.d.). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Retrieved from [Link]
Beilstein-Institut. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2657–2664.
Application Notes: Asymmetric Synthesis Applications of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Introduction: A Privileged Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of stereochemical complexity into the piperidine core further enhances its utility, enabling the fine-tuning of pharmacological profiles.
This guide focuses on tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate , a highly valuable and versatile building block for asymmetric synthesis.[2][3][4] Its strategic design incorporates several key features:
A pre-existing stereocenter at the C2 position , which serves as a powerful control element for subsequent stereoselective transformations.
A cyclopropyl group , a known bioisostere for phenyl rings and other functional groups, which can enhance metabolic stability and binding affinity. The presence of this strained ring also exerts significant conformational influence.[5][6]
A C4-ketone , which provides a reactive handle for the introduction of a new stereocenter, primarily through diastereoselective reduction.
An N-Boc protecting group , which ensures stability and prevents unwanted side reactions at the nitrogen atom, while allowing for straightforward deprotection and further functionalization.
The principal application of this chiral ketone is its diastereoselective reduction to furnish cis- and trans-2,4-disubstituted piperidinol derivatives. These products are key intermediates for the synthesis of complex molecular architectures for drug development.
Core Application: Diastereoselective Reduction of the C4-Ketone
The synthetic power of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is unlocked through the substrate-controlled reduction of its C4-carbonyl group. The existing C2 stereocenter, decorated with the sterically and electronically unique cyclopropyl moiety, dictates the facial selectivity of the hydride attack, leading to the preferential formation of one of the two possible diastereomeric alcohols.
Causality Behind Stereoselectivity: The Cyclopropyl Influence
The stereochemical outcome of the reduction is governed by the conformational preference of the piperidine ring. The C2-cyclopropyl group influences the ring's conformation, which in turn determines the most accessible trajectory for the reducing agent. DFT calculations and NMR studies on related systems have shown that a spirocyclopropane adjacent to a substituent can invert the typical equatorial preference, favoring an axial conformation to minimize torsional strain.[6] This "cyclopropyl effect" can create a more biased steric environment around the C4-ketone, leading to high levels of diastereoselectivity upon reduction. The choice of reducing agent—whether a catalytic system or a bulky hydride—allows chemists to target either the cis or trans diastereomer.
Application Note: Scale-Up Manufacturing Process for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Compound CAS Registry Number: 1824101-68-9 [1] Executive Summary & Process S...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Compound CAS Registry Number: 1824101-68-9 [1]
Executive Summary & Process Strategy
The synthesis of 2-substituted 4-piperidones is a critical operation in pharmaceutical manufacturing, as these scaffolds are ubiquitous in modern kinase inhibitors and spirocyclic drug candidates. Traditional routes, such as the Aza-Diels-Alder reaction or direct enolate alkylation, often suffer from poor regioselectivity, require cryogenic conditions (-78 °C) that are unfeasible at scale, or necessitate hazardous reagents.
To overcome these limitations, this application note details a robust, chromatography-free, 3-step scale-up process for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate . The strategy leverages the highly scalable Comins methodology [2], utilizing 4-methoxypyridine as an inexpensive starting material. By designing the route around sequential global reduction and crystallization-driven purification, we ensure a self-validating system where each intermediate is chemically primed for the subsequent transformation without the need for intermediate column chromatography.
Mechanistic Rationale: The Comins Approach
As a process scientist, selecting a route is about balancing atom economy, safety, and thermodynamic favorability. We selected the Comins reaction over alpha-lithiation of N-Boc-4-piperidone due to the inherent difficulty of alkylating with cyclopropyl halides (which are prone to elimination and poor SN2 reactivity).
Electrophilic Activation & Grignard Addition: Treatment of 4-methoxypyridine with benzyl chloroformate (CbzCl) generates a 1-acyl-4-methoxypyridinium salt in situ. This intermediate is highly electrophilic and directs the cyclopropylmagnesium bromide nucleophile exclusively to the C2 position [3].
Hydrolysis: An acidic aqueous quench serves a dual purpose: it halts the Grignard reaction and hydrolyzes the resulting enol ether to the 2,3-dihydro-4-pyridone.
Global Hydrogenation: A single catalytic hydrogenation step over Pd/C simultaneously reduces the C5-C6 olefin and cleaves the Cbz protecting group via hydrogenolysis, yielding the free piperidone.
Protection & Isolation: Standard Boc-protection is followed by a solvent-exchange crystallization. This thermodynamic purification step is the cornerstone of the scale-up, ensuring >99.5% purity without silica gel.
Visual Workflow
Figure 1: Three-step scalable synthetic workflow for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate.
Step-by-Step Scale-Up Protocols (10 kg Scale)
Step 1: Comins Grignard Addition
Objective: Synthesis of 1-Cbz-2-cyclopropyl-2,3-dihydro-1H-pyridin-4-one.
Reactor Preparation: Purge a 200 L glass-lined reactor with N₂. Charge anhydrous Tetrahydrofuran (THF, 50 L) and 4-methoxypyridine (10.0 kg, 91.6 mol).
Activation: Cool the reactor jacket to -25 °C. Once the internal temperature reaches -20 °C, add benzyl chloroformate (CbzCl, 16.4 kg, 96.2 mol) dropwise over 1 hour. Causality: Maintaining -20 °C prevents the premature degradation of the highly reactive pyridinium salt.
Nucleophilic Addition: Slowly charge cyclopropylmagnesium bromide (1.0 M in THF, 100 L, 100 mol) over 3 hours. Maintain the internal temperature below -10 °C to control the exothermic addition.
Hydrolysis & Quench: Warm to 0 °C. Cautiously quench the reaction by adding 10% aqueous HCl (40 L). Stir vigorously at 20 °C for 2 hours. Causality: The acid quench is a self-validating step; it destroys excess Grignard and drives the enol-ether hydrolysis to the ketone.
Workup: Allow phases to separate. Extract the aqueous layer with MTBE (20 L). Wash the combined organics with brine (30 L) and concentrate under reduced pressure to yield Intermediate 1 as a thick amber oil.
Self-Validation / IPC: HPLC analysis must show <1% of 4-methoxypyridine.
Step 2: Global Hydrogenation
Objective: Synthesis of 2-Cyclopropylpiperidin-4-one.
Reactor Preparation: In a 100 L Hastelloy pressure reactor, charge Methanol (MeOH, 60 L) and Intermediate 1 (approx. 21.5 kg, crude from Step 1).
Catalyst Loading: Carefully charge 10% Pd/C (50% water-wet, 2.1 kg) under a strict N₂ blanket to prevent auto-ignition of the catalyst.
Hydrogenation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize the reactor to 50 psi with H₂ gas. Stir at 250 RPM at 25 °C for 12 hours.
Workup: Vent H₂ and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with MeOH (10 L). Concentrate the filtrate to yield Intermediate 2.
Self-Validation / IPC: Monitor H₂ uptake. The reaction is complete when the pressure drop ceases. LC-MS must confirm the mass of the fully saturated, deprotected piperidone (m/z [M+H]+ = 140.1).
Step 3: Boc Protection & Crystallization
Objective: Synthesis of the final product (CAS 1824101-68-9).
Reaction: In a 100 L reactor, dissolve Intermediate 2 (approx. 10.5 kg, 75.4 mol) in Methyl tert-butyl ether (MTBE, 60 L). Add Triethylamine (Et₃N, 11.4 kg, 113 mol).
Protection: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 17.3 kg, 79.2 mol) in MTBE (10 L) dropwise over 1 hour at 20 °C. Stir for 4 hours. Causality: MTBE is chosen over DCM for scale-up due to its superior environmental profile and lower toxicity.
Washing: Wash the organic phase sequentially with water (20 L), 5% aqueous citric acid (20 L, to remove excess Et₃N), and brine (20 L).
Crystallization: Concentrate the organic layer to approx. 15 L. Perform a solvent exchange by adding Heptane (40 L) and distilling off residual MTBE. Cool the heptane slurry to 0 °C at a rate of 5 °C/hour to promote controlled crystal growth.
Isolation: Filter the white crystalline solid, wash with cold heptane (5 L), and dry in a vacuum oven at 40 °C for 24 hours.
Self-Validation / IPC: Ninhydrin stain of the reaction mixture must be negative (indicating no free amine). Final purity is confirmed via quantitative NMR (qNMR) and HPLC.
Quantitative Data & Process Parameters
The following table summarizes the Critical Process Parameters (CPPs) and expected yields for the scaled-up workflow, demonstrating the high efficiency of the Comins-based route.
Process Step
Critical Process Parameters (CPPs)
Yield (%)
Purity (HPLC Area %)
Key Impurity Monitored
1. Comins Addition
Addition Temp: < -10 °CQuench Time: > 2 hrs
86%
> 95.0%
Unreacted 4-methoxypyridine
2. Hydrogenation
H₂ Pressure: 50 psiTemp: 25 °C (Avoid >40 °C)
96%
> 97.5%
Partially reduced alkene
3. Boc Protection
Cooling rate: 5 °C/hrSolvent: Heptane
85%
> 99.5%
Boc-anhydride dimer
Overall Process
-
~70%
> 99.5%
-
Safety & Hazard Mitigation
Exothermic Grignard Addition (Step 1): The addition of cyclopropylmagnesium bromide to the pyridinium salt is highly exothermic. Delayed addition or cooling failure can result in a thermal runaway. Ensure redundant cooling systems and interlocked feed valves are active.
Hydrogen Gas Handling (Step 2): H₂ gas is highly flammable. The Hastelloy reactor must be rigorously grounded. The 50% water-wet Pd/C minimizes the risk of dust explosions during catalyst charging.
Gas Evolution (Step 3): The reaction of Boc₂O with the free amine generates CO₂ gas. The reactor must be properly vented through a scrubber system to prevent dangerous pressure accumulation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 137350701, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate" PubChem, [Link]. Accessed 18 March 2026.
Comins, D. L.; Brown, J. D. "Addition of Grignard reagents to 1-acyl-4-methoxypyridinium salts. An approach to the synthesis of quinolizidinones." Tetrahedron Letters, vol. 27, no. 38, 1986, pp. 4549-4552. [Link]
Comins, D. L.; Goehring, R. R.; Joseph, S. P.; O'Connor, S. "Asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones by addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts." Journal of Organic Chemistry, vol. 55, no. 9, 1990, pp. 2574–2576. [Link]
Technical Notes & Optimization
Troubleshooting
How to improve reaction yield when synthesizing tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Answering the call of complex organic synthesis, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of complex organic synthesis, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. As a Senior Application Scientist, my goal is to translate foundational chemical principles into actionable, field-proven guidance to overcome common synthetic challenges and significantly improve reaction yields. This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the causality behind each experimental choice.
Technical Inquiry Gateway: Troubleshooting & FAQs
This section addresses the most pressing issues encountered during the synthesis, which typically proceeds via an intramolecular Dieckmann condensation of a linear diester precursor.
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck leading to low yields in the synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate?
A1: The principal cause of low yield is typically inefficient intramolecular cyclization during the Dieckmann condensation step. This is often a result of competing side reactions, most notably intermolecular condensation, or incomplete reaction due to suboptimal conditions. The success of this reaction hinges on favoring the formation of the six-membered piperidone ring over polymer or dimer formation.
Q2: How critical is the choice of base for the Dieckmann condensation, and what are the best options?
A2: The choice of base is paramount. A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups to form the reactive enolate intermediate.[1] The ideal base should be sterically hindered to minimize side reactions with the ester carbonyls.
Base
Typical Solvent
Advantages
Disadvantages
Potassium tert-butoxide (KOtBu)
THF, Toluene
Highly effective, strong base promotes rapid cyclization.[2]
Can lead to transesterification if the starting material esters are not ethyl esters.
Lithium Hexamethyldisilazide (LiHMDS)
THF
Very strong and highly hindered, good for complex substrates.[4]
More expensive; often requires lower temperatures (-78 °C to -20 °C).
For this specific synthesis, Potassium tert-butoxide is often the preferred choice due to its high reactivity, which can drive the equilibrium toward the desired cyclic β-keto ester product.
Q3: Why is starting material purity so important for this reaction?
A3: The Dieckmann condensation is highly sensitive to impurities in the acyclic diester precursor. Acidic or basic impurities can neutralize the catalytic base, while water will quench the enolate intermediate and hydrolyze the ester functionalities. Any monofunctionalized impurities (e.g., starting material from an incomplete esterification) will act as chain terminators in any competing intermolecular polymerization, complicating purification and reducing the yield of the desired product.
Troubleshooting Guide: From Theory to Practice
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Conversion of Starting Material
Observation: TLC or LC-MS analysis shows predominantly the starting acyclic diester after the expected reaction time.
Root Cause Analysis & Solutions:
Inactive Base: The most common culprit is a deactivated base. KOtBu and NaH are highly reactive with moisture and atmospheric CO₂.
Solution: Use a freshly opened bottle of base or a recently titrated solution. Ensure the base is weighed and transferred under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Insufficiently Anhydrous Conditions: Trace amounts of water will protonate the enolate intermediate, halting the cyclization cascade.
Solution: Flame-dry all glassware under vacuum before use. Use freshly distilled, anhydrous solvents. Purge the reaction vessel thoroughly with dry nitrogen or argon before adding reagents.
Incorrect Reaction Temperature: The formation of the enolate is temperature-dependent.
Solution: For bases like LiHMDS, initial deprotonation should occur at low temperatures (e.g., -78 °C). For KOtBu or NaH, the reaction may require gentle heating to proceed at a reasonable rate after the initial addition. Monitor the reaction temperature with a calibrated internal thermometer.
Problem 2: Complex Product Mixture Observed (Multiple Spots on TLC)
Observation: The crude reaction mixture shows multiple new spots on TLC, and the ¹H NMR is complex and difficult to interpret.
Root Cause Analysis & Solutions:
Intermolecular Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester of another, leading to dimers and oligomers.
Solution - High Dilution Principle: The Dieckmann condensation is a textbook example of a reaction that benefits from high dilution. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the desired intramolecular pathway. A starting concentration of 0.05 M to 0.1 M is a good optimization point.
Multiple Enolate Formations: If the starting material has other acidic protons, the base may deprotonate at multiple sites, leading to different cyclized products or side reactions.
Solution: This is generally less of a concern for the standard precursor to the title compound. However, ensure your starting material structure is correct and that the Boc-protecting group is stable to the reaction conditions. The Boc group enhances the stability of the piperidine ring structure.[5]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete Boc deprotection of tert-Butyl 2-cyclopropyl-4-oxopiper...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete Boc deprotection of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, a critical step often encountered in the synthesis of novel therapeutics. Our focus is to move beyond simple procedural lists and delve into the causality behind common experimental failures, offering robust, field-tested solutions.
Q1: My Boc deprotection with standard TFA/DCM is sluggish or incomplete. What are the primary causes?
Incomplete deprotection is a common hurdle and can often be traced back to several key factors:
Insufficient Acid Strength or Stoichiometry : The cleavage of the Boc group is an acid-catalyzed process that proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2] If the acid concentration is too low or the equivalents are insufficient, the reaction equilibrium will not fully favor the products.[3][4]
Reaction Time and Temperature : While many Boc deprotections proceed smoothly at room temperature, some substrates, particularly those with steric hindrance or certain electronic properties, may require longer reaction times or gentle heating to achieve completion.[3][5]
Substrate Solubility : Poor solubility of the starting material in the chosen solvent system can lead to a heterogeneous reaction mixture, severely limiting the interaction between the substrate and the acid, resulting in an incomplete reaction.[6][7]
Steric Hindrance : The bulky tert-butyl group, combined with the adjacent cyclopropyl and piperidone ring structure, can create steric congestion that hinders the approach of the acid to the carbamate group, thus slowing down the deprotection rate.[7][8]
Q2: I'm observing incomplete deprotection. What is the logical troubleshooting workflow?
When faced with an incomplete reaction, a systematic approach to optimization is crucial. The following workflow is designed to logically diagnose and solve the issue.
Technical Support Center: Chromatographic Purification of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating tert-Butyl 2-cyclopropyl-4-oxopiperidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate .
This molecule presents three distinct chromatographic hurdles:
Optical Invisibility: A lack of conjugated
π
-systems makes standard UV-directed purification ineffective.
Chemical Lability: The N-Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acidic mobile phases.
Stereocomplexity: The C2 position (bearing the cyclopropyl group) is a chiral center, requiring specialized resolution techniques if synthesized as a racemate.
Diagnostic FAQs & Troubleshooting
Q: My target mass is present in LC-MS, but I see no peaks on the UV chromatogram (254 nm / 280 nm). Why is the molecule "invisible"?A: This molecule lacks an extended conjugated
π
-system or aromatic rings. Its only chromophores are the isolated C=O (ketone) and the carbamate (N-Boc) group, which exhibit extremely weak UV absorbance below 220 nm. At these low wavelengths, mobile phase solvents (especially methanol or gradient changes) cause severe baseline drift, masking the analyte.
Causality & Solution: UV detection relies on electron excitation (
π→π∗
or
n→π∗
). Without conjugation, the molar extinction coefficient (
ϵ
) is too low for reliable fraction triggering. You must switch to a universal, mass-flow-dependent detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors nebulize the eluent, evaporate the volatile mobile phase, and measure the remaining analyte particles, making them independent of the molecule's optical properties[1].
Q: Post-purification, NMR and MS show a significant impurity with a mass of [M-100]. What is happening on the column?A: A mass loss of 100 Da perfectly corresponds to the loss of the Boc group (isobutylene +
CO2
) and the formation of the free amine (2-cyclopropylpiperidin-4-one).
Causality & Solution: The N-Boc group is highly acid-labile. Standard reversed-phase HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). While the molecule might survive the short residence time on the column, concentrating the collected fractions via rotary evaporation concentrates the TFA, driving the acid-catalyzed cleavage of the carbamate[2]. Strictly avoid strong acids. Use a neutral or mildly basic volatile buffer system, such as 10 mM Ammonium Bicarbonate (pH 7.5–8.0).
Q: The synthesized compound is a racemate at the C2 position. What is the most efficient way to isolate the enantiomers?A: Preparative Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is the industry standard for resolving chiral piperidines.
Causality & Solution: SFC utilizes supercritical
CO2
combined with an organic modifier (e.g., Methanol). The high diffusivity and low viscosity of supercritical
CO2
allow for rapid mass transfer and high-resolution separation of enantiomers without the need for toxic normal-phase solvents[3]. Furthermore, SFC fractions are highly concentrated because the
CO2
evaporates upon depressurization, minimizing the thermal stress during post-purification solvent removal[4].
Visual Workflows & Mechanistic Pathways
Decision matrix for selecting the appropriate chromatographic workflow.
Acid-catalyzed Boc deprotection pathway leading to free amine formation.
Quantitative Data Summaries
Table 1: Detector Performance Comparison for Aliphatic Piperidones
Detector Type
Sensitivity for Target
Gradient Compatibility
Causality / Limitation
UV-Vis (254 nm)
Poor
Yes
Analyte lacks
π
-conjugation; invisible at standard wavelengths.
UV-Vis (210 nm)
Marginal
No
High baseline drift due to solvent absorbance at low wavelengths.
ELSD
Excellent
Yes
Universal detection; relies on particle scattering after solvent evaporation.
CAD
Excellent
Yes
Measures charge transferred to aerosol particles; highly uniform response.
MS (ESI+)
Good
Yes
Requires ionizable groups; ketone can form [M+H]+ or [M+Na]+ adducts.
Table 2: Mobile Phase Compatibility Matrix for N-Boc Compounds
Additive / Buffer
pH Range
Boc Stability
Recommendation
0.1% TFA
~2.0
Poor
Avoid. Causes rapid Boc cleavage during fraction concentration.
0.1% Formic Acid
~2.7
Moderate
Use with caution. Lyophilize immediately; do not apply heat.
Use this protocol to remove synthetic byproducts and isolate the intact racemic compound.
Step 1: System Suitability Test (Self-Validation)
Action: Inject a 1 mg/mL caffeine standard using a 50:50 Water/Acetonitrile isocratic flow.
Validation Criterion: The ELSD Signal-to-Noise (S/N) ratio must be
≥50:1
. If S/N is low, optimize the drift tube temperature (target 40–50 °C) to prevent the volatilization of low-molecular-weight analytes.
Step 2: Mobile Phase & Column Preparation
Stationary Phase: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~7.8).
Mobile Phase B: LC-MS grade Acetonitrile.
Causality: The slightly basic pH ensures the Boc group remains completely intact during the run and subsequent drying phases[2].
Step 3: Gradient Execution
Flow Rate: 20 mL/min.
Gradient: 10% B to 90% B over 15 column volumes.
Detection: Split flow to ELSD (split ratio 1000:1). Trigger fraction collection based on the ELSD threshold.
Step 4: Fraction Recovery
Action: Lyophilize (freeze-dry) the collected fractions.
Causality: Avoid rotary evaporation with a heated water bath. Even in neutral buffers, prolonged thermal stress in aqueous environments can induce hydrolysis of the ester/carbamate linkages.
Protocol B: Chiral SFC Resolution of C2 Enantiomers
Use this protocol to separate the (R) and (S) enantiomers at the C2 position.
Step 1: System Suitability Test (Self-Validation)
Action: Inject the racemic mixture of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate onto an analytical SFC system.
Validation Criterion: The resolution (
Rs
) between the two enantiomer peaks must be
≥1.5
(baseline resolution). If
Rs<1.5
, screen alternative Chiral Stationary Phases (e.g., switch from Amylose to Cellulose-based CSPs).
Step 2: Preparative SFC Execution
Stationary Phase: Chiralpak AD-H or OD-H (21.2 x 250 mm, 5 µm).
Mobile Phase: Supercritical
CO2
/ Methanol (typically 80:20 to 90:10 v/v).
Parameters: Backpressure = 120 bar; Temperature = 35 °C.
Causality: Methanol acts as a hydrogen-bond donor/acceptor, interacting with the ketone and carbamate to facilitate differential partitioning into the chiral grooves of the stationary phase[3],[4].
Step 3: Fraction Collection & Recovery
Action: Collect fractions into vessels pre-filled with a small volume of "makeup solvent" (e.g., cold Methanol).
Causality: As supercritical
CO2
depressurizes into a gas at the fraction collector, it expands violently. Without a makeup solvent to trap the analyte, the dry piperidone powder will aerosolize and be lost to the exhaust system.
References
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview
Source: LCGC International
URL:[Link]
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block
Source: ACS Publications
URL:[Link]
The significance of chirality in contemporary drug discovery-a mini review
Source: RSC Publishing
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. The unique structural features of this molecule—namely the bulky tert-butoxycarbonyl (Boc) protecting group and the adjacent C2-cyclopropyl substituent—present significant steric challenges that can impede common synthetic transformations at the C4-ketone and adjacent positions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. Our focus is not just on providing protocols, but on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Nucleophilic Addition to the C4-Ketone
The C4-carbonyl is the primary site for many desired transformations. However, its reactivity is significantly dampened by the steric environment. Both the axial and equatorial faces of the carbonyl are shielded, making nucleophilic attack a common point of failure.
FAQ 1: My Grignard (or organolithium) reaction is failing or giving low yields with significant starting material recovery. What is happening?
Answer: This is a classic issue stemming from two competing pathways exacerbated by steric hindrance: enolization and failed nucleophilic attack.
Causality - The Problem:
Steric Hindrance: The approach of the nucleophile to the electrophilic carbonyl carbon is physically blocked by the C2-cyclopropyl group and the bulky Boc-group, which restricts the necessary bond-forming trajectory.[1]
Basicity of the Nucleophile: Grignard and organolithium reagents are not only strong nucleophiles but also strong bases.[2][3] When nucleophilic addition is slow due to steric hindrance, the reagent is more likely to act as a base, abstracting an acidic α-proton from C3 or C5. This forms an enolate, which simply reverts to the starting ketone upon aqueous workup.[4]
Troubleshooting & Optimization:
The key is to enhance the nucleophilicity of the reagent relative to its basicity or to increase the electrophilicity of the carbonyl.
Strategy 1: Transmetalation to Organocerium Reagents (Luche Conditions)
This is the most effective and widely recommended solution. Adding anhydrous cerium(III) chloride (CeCl₃) to the organometallic reagent before introducing the piperidone substrate dramatically improves yields.
Mechanism of Action: The organolithium or Grignard reagent undergoes transmetalation with CeCl₃ to form an organocerium species. These reagents are significantly less basic but highly oxophilic ("harder" nucleophiles), which strongly favors addition to the carbonyl oxygen over deprotonation.[4]
Experimental Protocol 1: General Procedure for Organocerium Addition
In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend anhydrous CeCl₃ (1.5 eq.) in dry THF (tetrahydrofuran) at room temperature.
Stir the suspension vigorously for 2-3 hours to ensure activation. Anhydrous CeCl₃ can be prepared by heating the heptahydrate salt under vacuum.
Cool the suspension to -78 °C (dry ice/acetone bath).
Slowly add the organolithium or Grignard reagent (1.3 eq.) and stir for 1 hour at -78 °C.
Add a solution of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (1.0 eq.) in dry THF dropwise.
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
Quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction (e.g., with ethyl acetate).
FAQ 2: How can I achieve a stereoselective reduction of the C4-ketone to the corresponding alcohol?
Answer: The facial selectivity of the ketone reduction is dictated by the steric environment. Nucleophilic attack by a hydride will preferentially occur from the less hindered face. For this substrate, the C2-cyclopropyl group is the primary stereodirecting element. Attack will occur from the face opposite to this group. To maximize this selectivity, you should use a bulky reducing agent.
Troubleshooting & Optimization:
The choice of hydride source is critical. Small hydrides like sodium borohydride (NaBH₄) may show poor selectivity, while bulkier reagents will amplify the inherent steric bias.
Causality - The Solution: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride), have large steric profiles. Their approach is highly sensitive to the steric environment of the ketone, leading to a highly selective attack from the less hindered face, resulting in the formation of predominantly one diastereomer.
Comparative Data for Hydride Reductions:
Reducing Agent
Typical Temperature
Steric Bulk
Expected Diastereomeric Ratio (anti:syn)
Typical Yield
NaBH₄
0 °C to RT
Small
2:1 to 5:1
>90%
LiAlH₄
0 °C
Small
3:1 to 6:1
>90%
L-Selectride®
-78 °C
Very Large
>20:1
>85%
K-Selectride®
-78 °C
Very Large
>20:1
>85%
Diastereomeric ratio refers to the alcohol product where the hydroxyl group is anti vs. syn to the C2-cyclopropyl group. The anti-isomer is expected to be the major product.
Experimental Protocol 2: Stereoselective Reduction with L-Selectride®
In a flame-dried flask under an inert atmosphere, dissolve the piperidone substrate (1.0 eq.) in anhydrous THF.
Cool the solution to -78 °C.
Slowly add L-Selectride® (1.2 eq., 1.0 M solution in THF) dropwise via syringe over 20 minutes.
Stir the reaction at -78 °C for 3 hours. Monitor by TLC until all starting material is consumed.
Quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 3M NaOH solution, and finally 30% H₂O₂. (Caution: Exothermic and gas evolution).
Allow the mixture to warm to room temperature and stir for 1 hour.
Perform a standard aqueous workup and extraction.
Section 2: Olefination of the C4-Ketone
Converting the sterically hindered C4-ketone to an alkene (e.g., a methylidene group) is another common challenge. The standard Wittig reaction often fails, necessitating alternative olefination protocols.
FAQ 3: My Wittig reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) is slow and gives poor yields. Why?
Answer: The Wittig reaction is highly sensitive to steric hindrance at the carbonyl carbon.[5][6] While it can convert some hindered ketones like camphor, substrates with adjacent bulky groups often react poorly, especially with stabilized or moderately reactive ylides.[7] The formation of the initial betaine or oxaphosphetane intermediate is sterically disfavored and reversible, often leading to decomposition pathways or simple lack of reactivity.[6]
Troubleshooting & Optimization:
For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[7][8]
Causality - The HWE Advantage:
Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[8]
Smaller Steric Profile: The reagents (e.g., trimethyl phosphonoacetate) can be less bulky than triphenylphosphine-based ylides.
Favorable Thermodynamics: The byproduct of the HWE reaction is a water-soluble phosphate salt, which makes purification simpler compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.
Workflow: Choosing an Olefination Strategy
Caption: Decision workflow for C4-ketone olefination.
Experimental Protocol 3: HWE Olefination for Methylenation
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF.
Cool the suspension to 0 °C.
Slowly add methyl diethylphosphonoacetate or a similar phosphonate (1.5 eq.) dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
Cool the resulting solution to 0 °C and add a solution of the piperidone substrate (1.0 eq.) in THF dropwise.
Let the reaction stir at room temperature overnight. Monitor by TLC or GC-MS.
Carefully quench the reaction by pouring it into a cold, saturated solution of aqueous NH₄Cl.
Extract the product with an organic solvent, dry, and purify by column chromatography.
Section 3: α-Functionalization via Enolate Chemistry
FAQ 4: I am struggling to achieve selective α-alkylation. Which base and conditions should I use?
Answer: Forming an enolate from this substrate requires a strong, non-nucleophilic, and sterically hindered base to prevent competitive nucleophilic attack at the C4-carbonyl. The regioselectivity of deprotonation (C3 vs. C5) is also a key consideration.
Causality - Base Selection: A base like lithium diisopropylamide (LDA) is ideal. It is exceptionally strong, ensuring complete enolate formation, and its bulky isopropyl groups prevent it from acting as a nucleophile.[9]
Troubleshooting & Optimization:
The choice between kinetic and thermodynamic control will determine which α-proton is removed.
Kinetic Enolate (Less Substituted, C5): Formed faster and is generally less stable.
Conditions: Use LDA at low temperatures (-78 °C) in a non-polar solvent like THF. The electrophile is added at -78 °C. This typically favors deprotonation at the less hindered C5 position.
Thermodynamic Enolate (More Substituted, C3): More stable, but forms more slowly.
Conditions: Use a weaker base like NaH or allow the kinetically formed enolate to equilibrate at a higher temperature (e.g., 0 °C or room temperature) before adding the electrophile. This may favor deprotonation at the more sterically congested but more substituted C3 position. However, for this specific substrate, the steric hindrance at C3 is significant, and achieving high selectivity for the thermodynamic enolate can be challenging.
Technical Support Center: Storage & Handling of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Welcome to the Technical Support Center for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) . As a critical building block in pharmaceutical synthesis, this N-Boc-protected cyclic ketone is hig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) . As a critical building block in pharmaceutical synthesis, this N-Boc-protected cyclic ketone is highly susceptible to specific degradation pathways if mishandled. This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and authoritative storage methodologies to ensure experimental reproducibility.
Q: What are the optimal long-term storage conditions for this compound, and why?A: The compound must be strictly stored sealed in a dry environment at [1].
Causality: The molecule contains two reactive moieties: a tert-butoxycarbonyl (Boc) protecting group and a 4-oxopiperidine (ketone) ring. The Boc group is highly susceptible to [2] and[3]. In the presence of trace moisture, atmospheric CO₂ can be absorbed to form carbonic acid, which protonates the carbamate oxygen. This initiates the elimination of the tert-butyl cation, which subsequently decomposes into isobutylene gas and carbon dioxide, leaving the free amine[2]. Storing at 2–8 °C minimizes the thermal kinetic energy required for this spontaneous decarboxylation, while a dry, sealed environment prevents moisture-induced hydrolysis[4].
Q: Can I store the compound in a standard freezer (-20 °C) instead of a refrigerator?A: Yes, storage at -20 °C under an inert atmosphere (Argon or N₂) is excellent for long-term preservation[5]. However, the critical failure point occurs during thawing. If the vial is opened while cold, atmospheric condensation will introduce water into the hygroscopic powder, [4]. You must allow the sealed vial to equilibrate to room temperature in a desiccator before opening.
Section 2: Troubleshooting Degradation Issues
Q: My LC-MS analysis shows a prominent mass peak corresponding to [M-100]+. What happened?A: A loss of 100 Da (isobutylene = 56 Da + CO₂ = 44 Da) is the classic mass spectrometry signature of [2]. This indicates that your storage environment was compromised by trace acids, excessive heat, or prolonged exposure to moisture. The resulting free amine (2-cyclopropylpiperidin-4-one) can further undergo unwanted intermolecular aldol condensations due to the reactive ketone moiety.
Q: The powder in my vial has turned into a sticky, pale-yellow residue. Is it still usable?A: No. Pure tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate should be a well-defined solid or clear oil (depending on ambient temperature and purity). A change to a sticky, discolored residue indicates significant degradation—often polymerization or aldol condensation of the deprotected piperidone. You must discard the batch or attempt purification via flash chromatography.
Section 3: Quantitative Data & Stability Profiles
To assist in risk assessment during experimental planning, the following table summarizes the expected stability of N-Boc-4-piperidone derivatives under various environmental conditions[2][3][4].
Storage Condition
Temperature
Atmosphere
Expected Shelf Life
Primary Degradation Risk
Optimal Long-Term
-20 °C
Argon / N₂
> 2 Years
None (if kept sealed)
Standard Cold Chain
2–8 °C
Sealed, Dry
12–24 Months
Slow hydrolysis if seal fails
Benchtop (Sealed)
20–25 °C
Ambient
1–3 Months
Thermal de-Boc, moisture ingress
Benchtop (Open)
20–25 °C
Ambient
< 1 Week
Rapid hydrolysis, CO₂ absorption
Elevated Temp
> 60 °C
Ambient
< 24 Hours
Rapid thermal decarboxylation
Section 4: Mechanistic & Workflow Visualizations
Caption: Acid-catalyzed and thermally induced Boc deprotection pathway leading to degradation.
Section 5: Self-Validating Experimental Protocols
To ensure scientific integrity and prevent degradation during routine use, implement the following self-validating workflow. This protocol guarantees that any moisture introduced during handling is immediately detected and mitigated before the compound is used in sensitive syntheses.
Protocol: Inert Aliquoting and Integrity Verification
Objective: To divide bulk tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate into single-use aliquots without compromising the anhydrous integrity of the batch.
Step-by-Step Methodology:
Equilibration: Remove the bulk vial from the 2–8 °C refrigerator. Place it inside a vacuum desiccator containing active indicating Drierite. Allow it to sit for 60 minutes to reach ambient temperature.
Causality: This prevents the condensation of atmospheric moisture on the cold glass, which would rapidly [4].
Inert Transfer: Transfer the sealed vial into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
Aliquoting: Open the vial and rapidly dispense the required mass into pre-dried (oven-baked at 120 °C for 4 hours) amber glass vials.
Causality: Amber glass prevents potential UV-induced radical reactions, while pre-drying eliminates surface-bound water.
Sealing: Cap each aliquot with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to create a secondary moisture barrier.
Validation (Self-Validating Step): Take a 1 mg sample from the final aliquot and dissolve it in anhydrous CDCl₃. Run a quick ¹H-NMR. Confirm the presence of the sharp singlet at ~1.4–1.5 ppm (integrating to 9H for the intact tert-butyl group) and the absence of alkene peaks (~4.6 ppm) which would indicate [2][6].
Storage: Transfer the validated, sealed aliquots to a secondary container filled with indicating silica gel and store at [1].
Caption: Workflow for the inert aliquoting, validation, and cold storage of N-Boc-4-piperidones.
References
Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines
Source: International Journal of Chemistry
URL: [Link]
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection
Source: MDPI (Molecules)
URL: [Link]
Title: Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Technical Support Center: Enhancing Aqueous Solubility of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors. Our approach is rooted in foundational chemical principles and backed by established methodologies in pharmaceutical sciences.
Understanding the Challenge: Physicochemical Profile
Tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate possesses a molecular structure that suggests limited aqueous solubility. The presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the cyclopropyl moiety contributes to its hydrophobic character.[1][2] While specific experimental solubility data for this compound is not widely published, its structural analogs, N-Boc protected piperidines, are generally known to be soluble in organic solvents like dichloromethane, methanol, and DMSO, but poorly soluble in water.[1][3]
This guide will walk you through systematic approaches to overcome this solubility hurdle, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate poorly soluble in aqueous buffers like PBS at pH 7.4?
A1: The limited aqueous solubility is primarily due to the molecule's hydrophobicity. The large, non-polar tert-butyl and cyclopropyl groups reduce favorable interactions with water molecules. At neutral pH, the piperidine nitrogen is part of a carbamate and is not readily protonated, meaning the compound has no net charge to aid in solubility.
Q2: I've seen others use DMSO to dissolve similar compounds. Is this the best approach?
A2: Dimethyl sulfoxide (DMSO) is a powerful and common organic solvent for creating high-concentration stock solutions of hydrophobic compounds.[4][5] However, the final concentration of DMSO in your aqueous experimental media should be minimized, as it can have unintended biological or chemical effects. Typically, it is advisable to keep the final DMSO concentration below 0.5-1%. If high concentrations of your compound are needed, direct dissolution in aqueous media using the techniques outlined below may be necessary.
Q3: Can I simply heat the solution to improve solubility?
A3: Increasing the temperature can enhance the solubility of many compounds. However, this may not be a suitable solution for all experiments, especially those involving biological systems that are sensitive to temperature changes. Furthermore, the stability of the compound at elevated temperatures should be considered, as the Boc-protecting group can be thermally labile.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are facing solubility challenges, we recommend a systematic approach to identify the optimal solvent system for your specific application.
Strategy 1: Co-Solvent Systems
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[6][7][8]
When to Use This Method:
When a small amount of an organic solvent is tolerable in your experiment.
For preparing concentrated stock solutions that will be further diluted.
Recommended Co-solvents:
Dimethyl Sulfoxide (DMSO): A highly effective solvent for many organic molecules.[5][7]
Ethanol: A less toxic option suitable for many biological assays.[4][9]
Polyethylene Glycol (PEG), particularly PEG 400: Often used in pharmaceutical formulations to improve solubility.[5]
Propylene Glycol: Another co-solvent commonly used in drug formulations.[5][10]
Preparation: Weigh out a small, precise amount of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (e.g., 1-5 mg) into several vials.
Co-solvent Addition: To each vial, add a different co-solvent (DMSO, Ethanol, PEG 400, Propylene Glycol) to create a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly.
Aqueous Dilution: Sequentially dilute the stock solution into your aqueous buffer of choice (e.g., PBS, TRIS). Observe for any precipitation.
Observation: The highest concentration that remains clear upon dilution is your approximate solubility limit with that co-solvent system.
Co-Solvent
Typical Starting Stock Concentration
Advantages
Considerations
DMSO
10-100 mM
High solubilizing power
Potential for cellular toxicity at >0.5%
Ethanol
10-50 mM
Less toxic than DMSO
Can have biological effects
PEG 400
10-50 mM
Low toxicity, commonly used in vivo
Can be viscous
Propylene Glycol
10-50 mM
Low toxicity
Can be viscous
Strategy 2: pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][] While the Boc-protected nitrogen in your compound is not strongly basic, the ketone functionality could potentially be enolized under certain pH conditions, though this is less likely to significantly impact solubility. However, if the Boc group were to be removed, the resulting secondary amine on the piperidine ring would be basic (pKa ~10-11), making the compound's solubility highly pH-dependent.[4][5]
For the intact compound, pH adjustment is less likely to be a primary method for solubility enhancement but can be explored.
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4, 7, 9).
Dispense Compound: Add a pre-weighed amount of the compound to each buffer.
Equilibrate: Vortex and allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
Observe: Visually inspect for the amount of dissolved solid. For a more quantitative measure, you can filter the saturated solution and determine the concentration of the dissolved compound via a suitable analytical method like HPLC or UV-Vis spectroscopy.
Caption: Decision-making workflow for solubility enhancement.
Strategy 3: Use of Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[12][13][14]
When to Use This Method:
When co-solvents are not suitable or effective.
In formulations for in vitro and in vivo studies where surfactants are acceptable.
Recommended Surfactants:
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[15]
Sodium Lauryl Sulfate (SLS): An anionic surfactant, though its use may be limited by potential protein denaturation.[14]
Cremophor® EL: A non-ionic surfactant used for solubilizing poorly soluble drugs.
Prepare Surfactant Solutions: Create a series of aqueous solutions with different concentrations of a chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2% Tween® 80).
Add Compound: Add a pre-weighed amount of your compound to each surfactant solution.
Solubilize: Vortex and sonicate the mixtures to aid in dissolution.
Observe: Identify the lowest concentration of surfactant that achieves the desired solubility of your compound.
Caption: Surfactant micelle encapsulation of a hydrophobic compound.
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing its solubility.[16][17][][19][20]
When to Use This Method:
For creating stable aqueous formulations.
When co-solvents and surfactants are to be avoided.
Commonly Used Cyclodextrins:
β-Cyclodextrin (β-CD): Natural cyclodextrin with limited water solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and lower toxicity, making it a preferred choice in many pharmaceutical applications.[17]
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility.
Prepare Cyclodextrin Solutions: Make aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).
Add Compound: Add an excess of your compound to each solution.
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
Filter and Quantify: Filter the solutions through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate using a suitable analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
Cyclodextrin
Key Features
β-Cyclodextrin
Low cost, limited aqueous solubility.
HP-β-CD
High aqueous solubility, low toxicity, widely used.[17]
SBE-β-CD
High aqueous solubility, can be used in parenteral formulations.
Concluding Remarks
Improving the aqueous solubility of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is an achievable goal through systematic experimentation. We recommend starting with co-solvent screening due to its simplicity. If co-solvents are not suitable for your experimental system, cyclodextrins, particularly HP-β-CD, offer an excellent alternative for creating stable aqueous formulations. The information and protocols provided in this guide are intended to serve as a starting point for your method development.
References
Vertex AI Search. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
Wikipedia. (n.d.). Cosolvent.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
Benchchem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
Vertex AI Search. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate.
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions | Request PDF.
Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?
Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
ChemBK. (2024, April 9). 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine.
CymitQuimica. (n.d.). CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate.
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Prepared by: Senior Application Scientist
Executive Summary & Structural Context
Saturated N-heterocycles, particularly piperidines, are foundational to modern drug discovery. Recent analyses indicate that nearly 59% of structurally unique FDA-approved small molecule drugs contain nitrogen heterocycles, with piperidines being the most prevalent[1]. While 1,4-disubstituted piperidines dominate the clinical landscape due to their synthetic accessibility, there is a growing mandate to explore C2-substituted piperidines to vector substituents into novel chemical space and improve pharmacological profiles[1][2].
This guide provides an in-depth comparative analysis of two critical building blocks: N-Boc-4-piperidone (a highly symmetric, ubiquitous scaffold) and tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (a sterically biased, asymmetric derivative). By understanding the profound impact of the C2-cyclopropyl group on reaction kinetics, regioselectivity, and facial stereoselectivity, chemists can rationally design synthetic routes for complex, chirally enriched therapeutics.
Structural & Electronic Analysis: The Causality of Reactivity
The fundamental differences in reactivity between these two piperidones stem entirely from the steric and stereoelectronic perturbations introduced by the C2-cyclopropyl group.
N-Boc-4-piperidone (CAS 79099-07-3)
N-Boc-4-piperidone is a highly symmetric (C2v-like in its planar transition states) and unhindered ketone[3].
Causality: The lack of substitution at C2, C3, C5, and C6 means that both faces of the carbonyl
π
-system are equally accessible to nucleophiles. Furthermore, the
α
-protons at C3 and C5 are chemically equivalent.
Result: Reactions such as reductive amination, Grignard additions, and enolization are rapid but inherently lack regio- and stereoselectivity. Additionally, its high reactivity can lead to dangerous exotherms and gas evolution during scale-up procedures, such as ring-expansion reactions in ethereal solvents[4].
The introduction of a cyclopropyl group at the C2 position breaks the molecule's symmetry, creating a chiral center and a significant steric blockade[2].
Causality: To minimize 1,3-diaxial interactions, the bulky cyclopropyl group preferentially adopts a pseudo-equatorial position in the lowest-energy chair conformation. However, its sheer bulk projects into the spatial environment of the C3 protons and partially shields the syn-face of the C4 carbonyl.
Result: This steric shielding dictates two critical reaction outcomes:
Regioselective Enolization: Bulky bases (e.g., LDA) are sterically repelled from the C3 position, forcing deprotonation to occur almost exclusively at the unhindered C5 position.
Diastereoselective Addition: Nucleophiles are forced to attack the C4 carbonyl from the less hindered anti-face, resulting in highly predictable diastereomeric ratios (dr)[5][6].
Visualizing the Mechanistic Logic
The following diagrams illustrate the causal logic governing the reactivity of the C2-substituted piperidone.
Caption: Regioselective enolization logic dictated by C2-cyclopropyl steric hindrance.
Caption: Facial selectivity in nucleophilic additions driven by the C2-cyclopropyl group.
Quantitative Reactivity Comparison
The table below summarizes the empirical performance metrics of both building blocks under standard synthetic conditions.
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that allow the chemist to verify the mechanistic causality (e.g., kinetic vs. thermodynamic control) before proceeding to bulk isolation.
Protocol A: Regioselective
α
-Alkylation of the C2-Cyclopropyl Derivative
This protocol leverages the steric bulk of the C2-cyclopropyl group to direct alkylation exclusively to the C5 position.
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF)
Benzyl bromide (1.2 equiv)
Anhydrous THF (50 mL)
Step-by-Step Methodology:
System Purge: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x) to ensure a strictly anhydrous environment.
Enolization: Dissolve the piperidone (10 mmol) in 40 mL anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
Kinetic Deprotonation: Add LDA (5.5 mL, 11 mmol) dropwise over 15 minutes. Stir at -78 °C for 45 minutes. Causality note: The low temperature and bulky base ensure irreversible, kinetically controlled deprotonation at the less hindered C5 position.
Electrophile Addition: Add benzyl bromide (1.2 equiv) dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.
Self-Validation Checkpoint: Before quenching the bulk reaction, extract a 50 µL micro-aliquot and quench it in 0.5 mL of CDCl3 containing a drop of D2O. Immediate
1
H NMR analysis must confirm the preservation of the C3 proton signals (indicating no C3 alkylation) and the appearance of new benzylic signals, validating >95% C5-regioselectivity prior to workup.
Workup: Quench the bulk mixture with saturated aqueous NH4Cl, extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate under reduced pressure.
This protocol demonstrates how the C2-cyclopropyl group forces incoming nucleophiles to attack from the anti-face, yielding a highly enriched diastereomer[2][5].
Imine Formation: Combine the piperidone (5 mmol) and benzylamine (6 mmol) in 25 mL of DCE. Add acetic acid (5 mmol) to catalyze iminium ion formation. Stir at room temperature for 2 hours.
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (7.5 mmol) in three distinct portions to control mild hydrogen evolution.
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Causality note: The extended reaction time is required because the C2-cyclopropyl group sterically impedes the approach of the bulky borohydride reagent compared to unhindered N-Boc-4-piperidone.
Self-Validation Checkpoint: Prior to aqueous workup, withdraw a 100 µL aliquot, filter through a short silica plug with EtOAc, and evaporate. Analyze the crude residue via
1
H NMR. The shift and coupling constants of the newly formed C4-methine proton will definitively quantify the diastereomeric excess (de). This ensures that the observed stereoselectivity is a direct result of facial bias during the hydride attack, rather than an artifact of downstream crystallization or chromatographic enrichment.
Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry over MgSO4, and purify via flash chromatography.
References
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development (ACS Publications). Available at:[Link]
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega (PubMed Central). Available at:[Link]
Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core. Nature Communications. Available at:[Link]
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
A Comparative Guide to HPLC Method Validation for Purity Analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Tert-But...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. Tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a key building block in the synthesis of various therapeutic agents. Its purity must be rigorously controlled to prevent the incorporation of potentially harmful impurities into the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed protocol for the validation of an optimized method for purity analysis, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analytical Challenge: Understanding the Analyte
Tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate possesses a unique chemical structure that informs our analytical strategy. The molecule contains:
A hydrophobic tert-butyl (Boc) protecting group , suggesting strong retention on a non-polar stationary phase like C18.
A piperidine ring , a cyclic secondary amine structure that can exhibit poor peak shape due to interactions with residual silanols on the HPLC column packing.
A ketone group , which acts as a weak chromophore, dictating the need for low-wavelength UV detection.
Potential impurities may arise from the synthesis process, including starting materials, by-products from incomplete reactions, or degradation products.[3] A robust analytical method must be able to separate the main compound from these related substances.
Part 1: Comparative Method Development
The objective of method development is to achieve optimal separation and peak shape. Reversed-phase HPLC is the most suitable technique due to the analyte's hydrophobic nature.[4][5] We evaluated several combinations of stationary phases and mobile phase modifiers to identify the most effective conditions.
Stationary Phase Selection: A Head-to-Head Comparison
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC.[6] We compared three common reversed-phase columns.
Stationary Phase
Rationale & Observations
Performance Outcome
Standard C18
A general-purpose, highly hydrophobic phase. Provides strong retention for the Boc-protected analyte.
Good Retention, Moderate Tailing: The analyte was well-retained, but the peak exhibited some tailing, likely due to the basic piperidine nitrogen interacting with silica silanols.
C8
A less hydrophobic phase than C18. Can sometimes offer different selectivity.
Reduced Retention, Similar Tailing: Retention time was shorter, which could be beneficial for faster analysis, but the peak tailing issue was not resolved.
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions with aromatic compounds.[6] While our analyte is not aromatic, this phase can sometimes reduce secondary interactions with basic compounds.
Slightly Improved Peak Shape: Showed a marginal improvement in peak symmetry compared to C18, but retention was less predictable.
Mobile Phase Optimization: The Key to Peak Symmetry
For basic compounds like piperidine derivatives, controlling the mobile phase pH is crucial for achieving sharp, symmetrical peaks.[7] We focused on using an acidic modifier to ensure the piperidine nitrogen is consistently protonated, thereby minimizing unwanted interactions with the stationary phase.
Mobile Phase Modifier (in Acetonitrile/Water)
Rationale & Observations
Performance Outcome
No Modifier
Establishes a baseline for performance.
Poor Performance: Severe peak tailing and inconsistent retention times, confirming the need for pH control.
0.1% Formic Acid
A common additive for LC-MS, provides acidic pH.
Improved Performance: Significant reduction in peak tailing and stabilization of retention time. A viable option.
0.1% Trifluoroacetic Acid (TFA)
A strong ion-pairing agent that effectively masks residual silanols and improves peak shape for basic analytes.[7][8]
Optimal Performance: Delivered the sharpest, most symmetrical peak with excellent reproducibility. TFA is a powerful tool for improving peak shape in reversed-phase chromatography.[7][9]
Optimized Method Selection: Based on the comparative data, the following method was selected for full validation.
Parameter
Optimized Condition
HPLC Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
30% B to 80% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 210 nm
Injection Volume
10 µL
Part 2: A Step-by-Step Guide to Method Validation
Method validation demonstrates through objective evidence that an analytical procedure is suitable for its intended purpose.[1] We will now proceed with validating our optimized HPLC method according to ICH Q2(R1) guidelines.[1][10]
Experimental Workflow for HPLC Method Validation
Caption: High-level workflow from method development to validation and routine implementation.
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11]
Protocol:
Prepare a solution of the analyte (tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate).
Prepare solutions of known potential impurities (e.g., starting materials for the synthesis). If impurities are not available, a forced degradation study can be performed.
Induce degradation by exposing the analyte to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), and heat (80°C).
Inject the analyte, a blank (diluent), each impurity solution, and the stressed samples.
Acceptance Criteria: The peak for the main analyte should be free from interference from any other components. Peak purity analysis (using a Diode Array Detector) should confirm that the analyte peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[11]
Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five calibration standards by diluting the stock solution. For a purity method, this range should typically cover 50% to 150% of the expected test concentration.
Inject each standard in triplicate.
Construct a calibration curve by plotting the average peak area against the concentration.
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[11]
Protocol:
Prepare a sample matrix (placebo) if applicable. If not, use the diluent.
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate and analyze.
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly.[11] It is evaluated at two levels:
Protocol (Repeatability - Intra-day):
Prepare six separate samples at 100% of the test concentration.
Analyze all six samples on the same day, with the same analyst and instrument.
Protocol (Intermediate Precision - Inter-day):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%.
Logical Relationship of Core Validation Parameters
Caption: Interdependence of key HPLC method validation parameters as per ICH guidelines.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[12]
Protocol (Signal-to-Noise Approach):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.
Confirm the LOQ concentration by injecting six replicates and ensuring the accuracy and precision criteria are met.
Acceptance Criteria: S/N ratio of ~3:1 for LOD and ~10:1 for LOQ. Precision at the LOQ should be ≤ 10% RSD.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Protocol:
Analyze a standard solution while making small changes to the method parameters, one at a time.
Typical variations include:
Flow Rate (e.g., ± 0.1 mL/min)
Column Temperature (e.g., ± 2°C)
Mobile Phase Composition (e.g., ± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all varied conditions.
Summary of Validation Results
The following table summarizes the expected results for a successfully validated method for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate.
Validation Parameter
Specification
Typical Result
Specificity
No interference at the analyte's retention time.
Pass
Linearity (R²)
≥ 0.999
0.9998
Range
50% - 150% of nominal concentration
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Precision (%RSD)
- Repeatability
≤ 2.0%
0.5%
- Intermediate Precision
≤ 2.0%
0.8%
LOQ
S/N ≥ 10
0.05 µg/mL (S/N = 11.2)
Robustness
System suitability passes under all conditions.
Pass
This comprehensive validation process, guided by ICH principles, ensures that the developed HPLC method is reliable, reproducible, and fit for its intended purpose: to accurately determine the purity of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, thereby safeguarding the quality of downstream pharmaceutical products.
References
ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from ResearchGate. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA. [Link]
Gilar, M., & Jaworski, A. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(1), 35-41. [Link]
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from Phenomenex. [Link]
De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from NorthEast BioLab. [Link]
Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from Waters. [Link]
gmp-compliance.org. (2026, January 14). FDA Warning Letter: OOS Handling and HPLC Method Validation. Retrieved from gmp-compliance.org. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate. [Link]
ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from ResearchGate. [Link]
Chromatography Online. (n.d.). HPLC Column Standardization in Pharmaceutical Development: A Case Study. Retrieved from Chromatography Online. [Link]
Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
ResearchGate. (2008, October 26). the role of TFA on Reverse phase chromatography? Retrieved from ResearchGate. [Link]
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from ResearchGate. [Link]
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from TGA. [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from Amerigo Scientific. [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from R Discovery. [Link]
Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
PubMed. (2020, July 15). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved from PubMed. [Link]
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from Pharmaguideline. [Link]
PubMed. (2019). [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity]. Retrieved from PubMed. [Link]
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from SCIRP. [Link]
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ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from ResearchGate. [Link]
A Senior Application Scientist's Guide to GC-MS Comparative Analysis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate Derivatives
This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. As a key building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate. As a key building block in medicinal chemistry, understanding its analytical behavior is critical for researchers, scientists, and drug development professionals involved in synthesis, quality control, and metabolite identification.[1] We will explore direct analysis versus common derivatization strategies, offering field-proven insights and detailed, self-validating protocols.
The inherent chemical properties of the target molecule—specifically the presence of a polar ketone group and a thermally labile tert-butoxycarbonyl (Boc) protecting group—present distinct challenges for direct GC-MS analysis.[2][3] This guide will compare direct injection against two robust derivatization techniques: Methoximation followed by Silylation and Acylation , providing a clear rationale for method selection based on analytical objectives.
The Rationale: Why Derivatization is Often Necessary
Direct injection of molecules like tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate can lead to several analytical issues:
Thermal Lability: The N-Boc group is susceptible to thermal degradation in the hot GC inlet, leading to fragmentation before the analyte even reaches the column. This results in poor peak shape, reduced sensitivity, and a complex chromatogram that does not accurately represent the original sample.[2]
Polarity: The ketone functional group increases the compound's polarity, which can cause tailing on standard non-polar or mid-polar GC columns due to interactions with active sites in the system.[4] This compromises peak resolution and quantification accuracy.
Enolization: The ketone can exist in equilibrium with its enol tautomer, especially at high temperatures. This can lead to broadened or split peaks, complicating analysis. A pre-derivatization step like methoximation is crucial to prevent this.[3]
Chemical derivatization addresses these issues by converting polar, active functional groups into less polar, more volatile, and more thermally stable moieties, ultimately improving chromatographic performance and analytical sensitivity.[3][5]
Comparative Experimental Design
This guide compares three distinct approaches for the analysis of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (MW: 239.31 g/mol )[6]:
Direct Analysis (Underivatized): Serves as a baseline to demonstrate the challenges described above.
Two-Step Methoximation-Silylation: A comprehensive method that protects both the ketone and any potential active hydrogens.[3][7] This involves converting the ketone to a methoxime, followed by silylation of any remaining active sites.
Acylation: A common alternative that targets the piperidine nitrogen if the Boc group is removed, or other potential reactive sites. For this guide, we will focus on its application post-Boc deprotection as a comparative example.
Experimental Workflow Overview
The following diagram illustrates the decision-making process and experimental flow for the comparative analysis.
Caption: Comparative workflow for GC-MS analysis of the target compound.
Detailed Protocols
The following protocols are designed to be self-validating. Always include a solvent blank and a known standard to verify system performance and derivatization efficiency.
Protocol 1: Sample Preparation (Common to all methods)
Standard Preparation: Accurately weigh and dissolve tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate in pyridine to a final concentration of 1 mg/mL. Pyridine is often used as it can act as a catalyst and acid scavenger in derivatization reactions.[8]
Aliquot: Transfer 100 µL of the standard solution into a 2 mL autosampler vial.
Drying (for Derivatization): For Methods B and C, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Silylation reactions, in particular, must be carried out under anhydrous conditions to prevent reagent hydrolysis.[7]
Protocol 2: Method B - Methoximation-Silylation
This two-step process first protects the ketone group, preventing the formation of multiple enol isomers during the subsequent silylation step.[3]
Methoximation:
To the dried sample vial, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
Seal the vial and heat at 60°C for 30 minutes. This converts the 4-oxo group to a 4-methoxime.[3]
Cool the vial to room temperature.
Silylation:
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial. BSTFA is a powerful agent for derivatizing active hydrogens.[9]
Seal the vial and heat at 70°C for 45 minutes.
Cool the vial. The sample is now ready for GC-MS analysis.
Protocol 3: Method C - Acylation (Example: Post-Deprotection)
This protocol is presented as a comparative alternative, assuming the N-Boc group is first removed to yield 2-cyclopropyl-4-oxopiperidinone. Acylation then targets the secondary amine.
Deprotection (Hypothetical Prerequisite): The Boc group is removed using standard methods (e.g., treatment with trifluoroacetic acid), followed by neutralization and extraction.
Acylation:
To the dried, deprotected analyte, add 50 µL of ethyl acetate and 50 µL of an acylating agent like trifluoroacetic anhydride (TFAA).[9]
Seal the vial and heat at 60°C for 20 minutes.
Cool the vial and evaporate the excess reagent under nitrogen.
Reconstitute the residue in 100 µL of ethyl acetate for injection.
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point for analysis.
Parameter
Recommended Setting
Rationale
Gas Chromatograph
Injection Port Temp.
250°C
Balances analyte volatilization with minimizing thermal degradation of underivatized compounds.
Injection Mode
Split (50:1)
Prevents column overloading and ensures sharp peaks, especially for a 1 mg/mL standard.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Provides good chromatographic efficiency and is compatible with most mass spectrometers.
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)
A mid-polarity column suitable for a wide range of derivatized and underivatized compounds.
Oven Program
Initial 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min
A standard temperature ramp that provides good separation for compounds in this molecular weight range.
Mass Spectrometer
Ion Source Temp.
230°C
Standard temperature to minimize source contamination while ensuring efficient ionization.
Quadrupole Temp.
150°C
Ensures stable mass filtering.
Ionization Mode
Electron Ionization (EI) @ 70 eV
Standard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.[10]
Scan Range
40 - 450 m/z
Covers the expected mass range of the parent molecule and its derivatives/fragments.
Solvent Delay
3 minutes
Prevents the high solvent volume from entering the MS and preserves the filament.
Comparative Data Analysis
The following table summarizes the expected outcomes from each analytical method.
Metric
Method A: Direct Analysis
Method B: Methoximation-Silylation
Method C: Acylation (Post-Deprotection)
Retention Time
Variable; may show multiple or broad peaks
Sharp, single peak with increased retention time vs. direct analysis
Sharp, single peak with a retention time dependent on the final molecular weight
m/z 340 (M+); expected to be present and clearly identifiable
m/z 233 (M+); expected to be present
Key Fragments
Dominated by fragments from Boc group loss: m/z 183 ([M-C4H8]+), 139 ([M-Boc]+), 57 (t-butyl)
Dominated by fragments related to the silylated structure and stable methoxime group.
Characterized by fragments from the trifluoroacetyl group and the piperidine ring structure.
Sensitivity
Low
High
High
Reproducibility
Poor
High
High
Mass Spectral Fragmentation Analysis
Understanding the fragmentation pathways is crucial for structural confirmation.
Fragmentation of Underivatized tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
The mass spectrum under Electron Ionization (EI) is dominated by the fragmentation of the N-Boc group, which is a well-characterized process.[2]
Loss of isobutylene: The primary fragmentation is the loss of isobutylene (C4H8, 56 Da) to form an ion at m/z 183.
Loss of the tert-butyl radical: Cleavage can result in the loss of the tert-butyl radical (C4H9•, 57 Da), giving a fragment at m/z 182.
Formation of the tert-butyl cation: A prominent peak at m/z 57 corresponding to the stable tert-butyl cation (C4H9+) is almost always observed.[2]
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is a common pathway for amines and can lead to the loss of the cyclopropyl group.[11][12]
Caption: Key EI fragmentation pathways for the underivatized target compound.
Comparison with Derivatized Product
In contrast, the methoxime-TMS derivative (Method B) provides a much more informative spectrum. The derivatization stabilizes the molecule, resulting in a more prominent molecular ion peak (m/z 340). The fragmentation pattern will be characteristic of the TMS group (m/z 73, [Si(CH3)3]+) and the protected ring structure, providing greater confidence in identification.
Conclusion and Recommendations
For robust, reproducible, and sensitive quantification of tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, direct GC-MS analysis is not recommended . The thermal lability of the N-Boc group and the polarity of the ketone function lead to poor chromatography and unreliable data.
The two-step methoximation-silylation (Method B) is the superior methodology. It comprehensively addresses both problematic functional groups, resulting in a thermally stable derivative that exhibits excellent chromatographic behavior. This method provides a clear molecular ion and a reproducible fragmentation pattern, making it ideal for both quantitative analysis and structural confirmation in complex matrices.
While acylation is a valid derivatization technique, its application here is most relevant after a deprotection step, making it a multi-stage process for a different analytical question. For the analysis of the intact target compound, silylation remains the gold standard.
References
Oxford Academic. (n.d.). Gas Chromatographic and Mass Spectrometric Identification of New Specific Derivatives of Prostaglandins A and E: Application to Prostaglandin Profiling in General. Available at: [Link]
MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Available at: [Link]
PubMed. (1988, October). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Available at: [Link]
RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]
ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Available at: [Link]
IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Available at: [Link]
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Available at: [Link]
Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available at: [Link]
Chembase. (n.d.). tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate — Chemical Substance Information. Available at: [Link]
PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available at: [Link]
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
PubChem. (n.d.). Tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (C13H21NO3). Available at: [Link]
ResearchGate. (2025, December 18). (PDF) Piperamides fromPiper ottonoidesby NMR and GC-MS Based Mixture Analysis. Available at: [Link]
PubMed. (2020, July 15). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Available at: [Link]
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available at: [Link]
Stereoselectivity in Drug Design: A Comparative Guide on tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
As the pharmaceutical industry increasingly pivots toward sp³-rich, conformationally restricted scaffolds to improve pharmacokinetic profiles and target specificity, substituted piperidines have become indispensable buil...
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry increasingly pivots toward sp³-rich, conformationally restricted scaffolds to improve pharmacokinetic profiles and target specificity, substituted piperidines have become indispensable building blocks. Among these, tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS: 1824101-68-9) stands out[1]. The introduction of a cyclopropyl group at the C2 position provides unique steric and electronic properties compared to simple alkyl (e.g., methyl) substitutions.
This guide provides an objective, data-driven comparison of the stereoselective functionalization of 2-cyclopropyl-4-oxopiperidines against other piperidine derivatives, focusing on reduction pathways and olefination reactions critical for drug design[2][3].
Structural Rationale: The "Cyclopropyl Effect" and A(1,3) Strain
To understand the stereoselectivity of this molecule, one must analyze its 3D conformation. The bulky N-Boc protecting group induces significant allylic-like A(1,3) strain with the C2-cyclopropyl substituent.
In 2-methyl derivatives: The methyl group can adopt a relatively flexible equatorial position, allowing the piperidine ring to sit in a standard chair conformation.
In 2-cyclopropyl derivatives: The rigid, bisected geometry of the cyclopropyl ring (despite having a lower A-value than an isopropyl group) creates a broad steric shield. This forces the piperidine ring into a distorted chair or twist-boat conformation to minimize N-Boc/C2 clashes, drastically altering the trajectory of incoming nucleophiles at the C4 carbonyl[4].
Comparative Stereoselectivity: Reduction of the C4 Carbonyl
The reduction of the C4 ketone to a hydroxyl group is a foundational step in synthesizing biologically active piperidines (e.g., KOR agonists or methylphenidate analogues)[5][6]. The choice of reducing agent dictates whether the cis or trans diastereomer is formed.
Chemical vs. Enzymatic Reduction
When using bulky hydride donors like L-Selectride , the reagent approaches from the less hindered equatorial face, pushing the resulting hydroxyl group into an axial position (yielding the cis-diastereomer)[7]. Conversely, recent advancements in biocatalysis using Carbonyl Reductases (e.g., HeCR or DbCR) allow for highly enantioselective and diastereoselective access to the trans-isomer, bypassing the inherent steric biases of the substrate[3][8].
Fig 1. Mechanistic divergence in the stereoselective reduction of the C4 ketone.
Quantitative Comparison
Table 1: Stereoselective Reduction Profiles of 4-Oxopiperidine Derivatives
Substrate
Reagent / Catalyst
Major Diastereomer
dr (cis:trans)
ee (%)
Yield (%)
2-Cyclopropyl-4-oxo
L-Selectride (THF, -78°C)
cis
>95:5
N/A
92
2-Methyl-4-oxo
L-Selectride (THF, -78°C)
cis
90:10
N/A
88
2-Cyclopropyl-4-oxo
HeCR (Carbonyl Reductase)
trans
5:95
>99
85
2-Methyl-4-oxo
HeCR (Carbonyl Reductase)
trans
10:90
>99
89
Data synthesis based on comparative reduction behaviors of 2-substituted 4-oxopiperidines[7][8]. Notice how the cyclopropyl group enhances the diastereomeric ratio (dr) in L-Selectride reductions compared to the methyl derivative, owing to its broader steric shielding.
Synthesizing 4-alkylidenepiperidines via the Horner-Wadsworth-Emmons (HWE) reaction presents a unique challenge: the acidic proton at the C3 position can lead to epimerization of the C2 stereocenter.
Research demonstrates a profound base-controlled diastereodivergence [2].
Kinetic Control (LDA): Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures prevents epimerization. The original 2R or 2S stereocenter is perfectly retained.
Thermodynamic Control (DBU): Using an excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over prolonged periods triggers a retro-conjugate/conjugate addition sequence. This epimerizes the C2 center, selectively yielding the thermodynamically more stable diastereomer[2][9].
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems with integrated in-process controls (IPCs).
Protocol A: Stereoselective cis-Reduction using L-Selectride
Objective: Convert tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate to the cis-4-hydroxyl derivative.
Preparation: Dissolve the ketone (1.0 eq, 500 mg) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 1.2 eq) over 15 minutes. Causality: Slow addition prevents localized heating, maintaining the rigid conformation required for high facial selectivity.
Reaction Monitoring (IPC 1): After 2 hours, quench a 50 µL aliquot into 0.5 mL of MeOH. Analyze via LC-MS. The reaction is complete when the ketone peak (
m/z
240
[M+H]+
) is <1% relative to the alcohol peak (
m/z
242
[M+H]+
).
Quench and Workup: Slowly add 10% aqueous H₂O₂ and 3N NaOH (1:1 v/v) at -78 °C, then allow to warm to room temperature. Causality: The oxidative quench destroys the stable organoborane intermediate without epimerizing the newly formed stereocenter.
Validation (IPC 2): Extract with EtOAc, dry over Na₂SO₄, and concentrate. Confirm the cis-stereochemistry via 1D NOESY NMR; a strong NOE cross-peak between the C2-proton and C4-proton confirms they are on the same face of the ring.
Protocol B: Kinetic Olefination via LDA
Objective: Synthesize (2R)-4-alkylidenepiperidine without epimerization[2].
Ylide Generation: Cool a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF to -78 °C. Add LDA (1.2 eq) dropwise. Stir for 30 minutes.
Coupling: Add a pre-cooled (-78 °C) solution of tert-butyl (2R)-2-cyclopropyl-4-oxopiperidine-1-carboxylate (1.0 eq) in THF dropwise.
Reaction Monitoring (IPC 1): Monitor by TLC (Hexanes:EtOAc 4:1). The product spot will be highly UV-active due to the conjugated ester.
Workup & Validation (IPC 2): Quench with saturated aqueous NH₄Cl at -78 °C before warming. Isolate the crude product and analyze via ¹H NMR. The C2 proton in the retained R-isomer will appear as a distinct multiplet at ~4.2 ppm. If epimerization to the S-isomer occurred, a shifted signal at ~4.5 ppm will be observed due to altered shielding from the alkylidene geometry.
Applications in Drug Design
The stereoselective manipulation of 2-cyclopropyl-4-oxopiperidines directly impacts pharmacological efficacy:
Receptor Binding Pocket Fit: In the design of Kappa Opioid Receptor (KOR) agonists, the orientation of the C4 substituent (axial vs. equatorial) dictates the molecule's ability to hydrogen-bond with key aspartate residues in the binding cleft[6]. The cyclopropyl group provides a rigid, lipophilic anchor that enhances blood-brain barrier (BBB) penetration compared to polar substituents.
Positional Analogues: For dopamine reuptake inhibitors (analogues of methylphenidate), rhodium-catalyzed C-H functionalization of these piperidine rings allows for the precise spatial arrangement of aryl groups[5][10]. The cyclopropyl ring restricts the conformational flipping of the piperidine, locking the pharmacophore into the biologically active conformation.
Base-Controlled Diastereodivergent Synthesis of (R)- and (S)-2-Substituted-4-alkylidenepiperidines by the Wadsworth−Emmons Reaction. The Journal of Organic Chemistry - ACS Publications.
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing.
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed / NIH.
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing).
A Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration is critical for the quality and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the quantification of this pivotal compound, designed for researchers, scientists, and drug development professionals. Our focus is to deliver not just protocols, but a foundational understanding of the methodological choices, grounded in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that a method is reliable, reproducible, and accurate for its intended use.[5] The core performance characteristics of an analytical method, as stipulated by the ICH Q2(R1) guideline, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[4] This guide will delve into each of these parameters for the selected analytical techniques.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and available instrumentation.[6][7]
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for non-volatile and thermally unstable compounds.[6] For a compound like tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate, which lacks a strong chromophore, derivatization is often necessary to achieve adequate sensitivity with UV detection.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for quantifying low-level impurities or for analyses in complex biological matrices.[9][10][11] It combines the high-resolution separation of UPLC with the precise detection capabilities of tandem mass spectrometry.[12]
Gas Chromatography (GC) with Flame Ionization Detection (FID): A powerful technique for volatile compounds.[7] While the target analyte itself may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis.[6]
The following diagram illustrates the logical workflow for the validation of these analytical methods.
Caption: A logical workflow for the validation of an analytical method, from initial planning to routine implementation.
Experimental Protocols and Data Comparison
This section provides detailed experimental protocols and a comparative summary of the validation parameters for each method.
Method A: HPLC-UV with Pre-Column Derivatization
Since the analyte lacks a significant UV chromophore, a pre-column derivatization step with a suitable agent like 4-toluenesulfonyl chloride is employed to form a UV-active derivative.[8][13]
Experimental Protocol:
Standard and Sample Preparation:
Prepare a stock solution of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., acetonitrile).
Prepare a series of calibration standards by diluting the stock solution.
Derivatization:
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution and a basic buffer (e.g., sodium bicarbonate).[8]
Heat the mixture to ensure complete reaction, then cool to room temperature.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13][14]
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 68:32 v/v) with 0.1% phosphoric acid.[13][14]
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the derivatized standards.
Method B: UPLC-MS/MS
This method offers high sensitivity and does not require derivatization, simplifying sample preparation.[9]
Experimental Protocol:
Standard and Sample Preparation:
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
Prepare calibration standards by serial dilution.
Chromatographic and Mass Spectrometric Conditions:
Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
Flow Rate: 0.4 mL/min.
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition.
Quantification: Generate a calibration curve using the analyte/internal standard area ratio versus the analyte concentration.[15]
Method C: GC-FID
This method is suitable for volatile compounds; however, for the target analyte, derivatization is often required to improve volatility and chromatographic performance.[6]
Experimental Protocol:
Standard and Sample Preparation:
Prepare a stock solution of the analyte in a suitable solvent (e.g., dichloromethane).
Prepare calibration standards by dilution.
Derivatization:
React the analyte with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a more volatile silyl derivative.[7]
Chromatographic Conditions:
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]
Injector and Detector Temperature: Optimized for the derivatized analyte.
Oven Temperature Program: A temperature gradient to ensure good separation.
Quantification: Use an external standard calibration curve.
Comparison of Validation Parameters
The following table summarizes the performance of the three analytical methods against the ICH Q2(R1) validation parameters.
Validation Parameter
Method A (HPLC-UV)
Method B (UPLC-MS/MS)
Method C (GC-FID)
ICH Q2(R1) Acceptance Criteria
Specificity
No interference from placebo or known impurities after derivatization.
No interference due to high selectivity of MRM.
No interference from derivatizing agent or byproducts.
The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity (r²)
> 0.999
> 0.999
> 0.998
A linear relationship should be demonstrated across the range of the analytical procedure.
Range (µg/mL)
0.5 - 50
0.005 - 5
1 - 100
The specified range is normally derived from linearity studies and depends on the intended application.[3]
Accuracy (% Recovery)
98.0% - 102.0%
99.0% - 101.0%
97.5% - 102.5%
Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[4]
Precision (RSD%)
- Repeatability
≤ 1.5%
≤ 1.0%
≤ 2.0%
RSD should be sufficiently low, demonstrating consistency.[4]
- Intermediate Precision
≤ 2.0%
≤ 1.5%
≤ 2.5%
RSD should be sufficiently low, demonstrating consistency across different days, analysts, or equipment.[4]
LOD (µg/mL)
~0.15
~0.001
~0.3
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
LOQ (µg/mL)
~0.5
~0.005
~1
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Robustness
Unaffected by minor changes in mobile phase composition and column temperature.
Unaffected by minor changes in mobile phase composition and flow rate.
Unaffected by minor changes in oven temperature ramp and carrier gas flow.
The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[16]
The Importance of Forced Degradation Studies
To ensure the stability-indicating nature of the developed analytical methods, forced degradation studies are essential.[17][18][19] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[20][21] The analytical method must be able to separate the intact analyte from these degradation products, thus demonstrating its specificity.[2][22] A target degradation of 5-20% is generally recommended to provide meaningful data without overly stressing the molecule.[17][20]
The following diagram outlines the key stress conditions applied in a forced degradation study as per ICH guidelines.
Caption: Workflow for a forced degradation study to establish the stability-indicating properties of an analytical method.
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantification of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate depends on the specific requirements of the analysis.
UPLC-MS/MS is the recommended method for applications requiring the highest sensitivity and selectivity, such as the analysis of trace impurities or quantification in biological matrices.[9] Its ability to provide structural information is also invaluable for impurity identification.
HPLC-UV with pre-column derivatization is a robust and reliable method for routine quality control in a manufacturing environment where the highest sensitivity is not required.[8][13] The derivatization step adds complexity but allows for the use of widely available HPLC-UV systems.
GC-FID can be a viable alternative, particularly if the laboratory has established expertise and instrumentation for gas chromatography.[7][23] However, the need for derivatization and the thermal stability of the derivative should be carefully considered.
Ultimately, a thorough validation in accordance with ICH guidelines is mandatory to ensure that the chosen method is fit for its intended purpose, generating reliable data that supports regulatory submissions and ensures product quality.[1][2][3]
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. (n.d.).
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
ICH Q2(R1)
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
A Comparative Guide to ICH Q2(R1)
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery.
Technical Support Center: Quantitative Analysis of Piperidines. (n.d.). Benchchem.
Forced Degradation Studies. (2016, December 14). MedCrave online.
A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (n.d.). Benchchem.
Q1A(R2) Guideline. (2010, February 2). ICH.
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed.
Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. (2024, December 29).
Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10).
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
Piperidine. (n.d.). NIST WebBook.
The HPLC analytical approach of 3-amino piperidine. (n.d.).
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015, May 15). Omics.
Validation of Analytical Methods. (n.d.).
ICH (2022) Validation of Analytical Procedures Q2(R2). (n.d.). Scientific Research Publishing.
Analytical method validation: A brief review. (2022, November 8). GSC Biological and Pharmaceutical Sciences.
Cost-benefit analysis of sourcing vs synthesizing tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
Strategic Sourcing vs. De Novo Synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate: A Cost-Benefit Analysis for Drug Discovery Introduction The piperidine ring is one of the most ubiquitous nitrogen-conta...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Sourcing vs. De Novo Synthesis of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate: A Cost-Benefit Analysis for Drug Discovery
Introduction
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, serving as the core scaffold for numerous therapeutic agents[1]. Among its highly functionalized derivatives, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS 1824101-68-9) has emerged as a premium building block in modern drug discovery. The introduction of a cyclopropyl group at the C2 position imparts unique steric constraints and alters the lipophilicity of the scaffold, making it highly desirable for synthesizing complex spirocycles and targeted therapies, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors[2].
However, acquiring this specific intermediate presents a classic "make vs. buy" dilemma for chemical process development teams[3]. Do you invest the bench time and resources to synthesize it de novo, or do you source it commercially and accept potential supply chain bottlenecks and variable purity profiles? This guide provides an objective cost-benefit analysis, comparing in-house synthesis with commercial sourcing, supported by validated experimental protocols and quantitative metrics.
Decision Workflow: Make vs. Buy
Figure 1: Decision workflow for sourcing vs. synthesizing chemical intermediates.
The "Make" Route: De Novo Synthesis
Synthesizing 2-substituted 4-oxopiperidines is notoriously challenging. Direct C-alkylation of 1-Boc-4-piperidone with a cyclopropyl halide is highly inefficient due to the poor electrophilicity of cyclopropyl halides and the competing risk of O-alkylation. Instead, a highly reliable method involves utilizing an acid-mediated 6-endo-trig cyclization of amine-substituted enones[4]. This approach ensures strict regiocontrol and prevents the premature cleavage of the acid-sensitive Boc protecting group.
Protocol 1: De Novo Synthesis via Acid-Mediated 6-endo-trig Cyclization
This protocol is designed as a self-validating system to ensure high yield and stereochemical integrity.
Precursor Preparation: Dissolve the acyclic precursor (an N-Boc protected amino enone bearing a cyclopropyl group) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality: Argon prevents the oxidative degradation of the highly reactive enone intermediate, ensuring a clean baseline before cyclization.
Acid-Mediated Cyclization: Cool the reaction mixture to 0 °C. Add a carefully controlled catalytic amount of trifluoroacetic acid (TFA).
Causality: Controlled acidic conditions promote the 6-endo-trig cyclization kinetically without cleaving the acid-sensitive Boc protecting group, a common failure point in piperidone synthesis[4].
Reaction Monitoring (Self-Validation): Stir the mixture for 4–6 hours, monitoring via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) system.
Causality: Ensuring complete consumption of the starting material is critical. The acyclic precursor and the cyclic product have similar polarity profiles; pushing the reaction to completion prevents complex, yield-destroying downstream chromatographic separations.
Quenching and Workup: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO3. Extract with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Causality: Immediate neutralization of the acid prevents late-stage Boc cleavage during the concentration phase when the local concentration of the acid would otherwise spike.
The "Buy" Route: Commercial Sourcing & QC Validation
With the rapid expansion of global contract development and manufacturing organizations (CDMOs), sourcing specialty chemical intermediates has become highly viable[3]. Commercially, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate is available from various suppliers at a standard ~95% purity specification.
While sourcing accelerates the hit-to-lead phase, it introduces the risk of batch-to-batch variability. Relying on external vendors requires a robust Quality Control (QC) protocol to ensure that trace impurities do not poison downstream metal-catalyzed cross-coupling reactions.
Protocol 2: QC Validation of Sourced Material
Do not assume the Certificate of Analysis (CoA) is absolute. Use this protocol to validate commercial batches.
LC-MS Analysis: Dissolve 1 mg of the sourced compound in 1 mL of HPLC-grade MeCN. Run a standard 5-minute gradient (5% to 95% MeCN in water with 0.1% formic acid).
Self-Validation: This confirms the exact mass (M+H expected ~240.1 m/z) and identifies any UV-active impurities or desfluoro-byproducts that standard assays might miss.
NMR Structural Verification: Dissolve 10 mg of the compound in CDCl3 and acquire 1H and 13C NMR spectra.
Self-Validation: The presence of the cyclopropyl ring must be explicitly confirmed. Look for the characteristic cyclopropyl protons appearing as a series of distinct multiplets in the highly shielded region (δ 0.15–0.75 ppm)[2]. The Boc tert-butyl group should appear as a sharp singlet at ~1.45 ppm.
Karl Fischer Titration: Measure residual water content.
Causality: Commercial intermediates are often hygroscopic. Quantifying and removing excess water is mandatory, as moisture will rapidly quench highly reactive organometallic reagents (e.g., Grignard or lithium reagents) used in subsequent functionalizations of the piperidone ketone.
Cost-Benefit Analysis: Quantitative Comparison
To make an informed decision, process chemists must weigh turnaround time against scalability and purity. The table below summarizes the quantitative metrics defining the Make vs. Buy decision for this specific intermediate.
Metric
Commercial Sourcing (Buy)
In-House Synthesis (Make)
Turnaround Time
1–2 weeks (Dependent on inventory)
3–4 weeks (Includes precursor synthesis)
Estimated Cost/Gram
$150 – $300 (Screening scale, <10g)
$40 – $80 (Scale-up, >100g)
Purity Profile
~95% (Requires rigorous in-house QC)
>98% (Customizable purification)
Scalability
Limited by supplier catalog sizes
Highly scalable once the route is optimized
Resource Allocation
Low (Frees up chemist bench time)
High (Requires reagents, fume hood, labor)
Strategic Recommendations
The decision to source or synthesize tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate hinges entirely on the phase of your drug development pipeline.
For Early-Stage Discovery (Hit-to-Lead): Commercial sourcing is the superior choice. The premium paid per gram is offset by the rapid acquisition of the intermediate, allowing medicinal chemists to immediately focus on diversifying the scaffold and establishing Structure-Activity Relationships (SAR).
For Late-Stage Development (Process Chemistry): In-house synthesis becomes mandatory. As volume requirements exceed 100g, the cost per gram of commercial sourcing becomes prohibitive. Furthermore, establishing an in-house synthetic route (such as the 6-endo-trig cyclization) guarantees supply chain security and allows for the precise control of stereochemistry and impurity profiles required for API manufacturing.
A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of te...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate (CAS No. 1824101-68-9). As a crucial building block in pharmaceutical synthesis, the responsible management of its waste streams is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights that extend beyond mere procedural lists to explain the causality behind each critical step.
Hazard Identification and Essential Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is non-negotiable. While a complete, peer-reviewed safety profile for this specific molecule is not extensively published, its known classifications and the hazard profiles of structurally similar N-Boc protected piperidones provide a robust basis for a comprehensive risk assessment.
Known Hazard Classifications for tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate:
Based on analogous compounds, such as other piperidine derivatives, it is prudent to assume additional potential hazards, including acute toxicity if swallowed, inhaled, or in contact with skin.[2][3][4] Therefore, this compound must be managed as a hazardous substance throughout its lifecycle.
Pre-Disposal Safety Protocols: Your First Line of Defense
Adherence to proper safety protocols is the most effective method of risk mitigation. The following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound for disposal preparation.
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood. This is critical to mitigate the risk of inhalation and potential respiratory irritation or dizziness.[2][5]
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is essential.
Eye and Face Protection : Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166, supplemented with a face shield to protect against splashes.[6]
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[6]
Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn. All protective clothing should be laundered separately from personal attire.[2]
Step-by-Step Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program.[7][8] Never mix incompatible waste streams.
Waste Characterization
All waste streams containing tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate must be designated as Hazardous Chemical Waste . This determination must be made at the time of generation.[7]
Container Selection
Use only appropriate, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for any waste that may be acidic or corrosive.[9] Ensure containers have secure, tight-fitting lids.
Detailed Segregation Procedures
Unused or Expired Product (Solid Waste) :
If the material is in its original container, ensure the container is securely sealed.
Place the original container inside a larger, sealable plastic bag or a secondary container.
Label this outer packaging as hazardous waste according to the guidelines in Section 4.0.
Contaminated Labware (Solid Waste) :
This stream includes items such as gloves, weighing papers, pipette tips, and contaminated wipes.
Place these materials into a designated, lined solid hazardous waste container. Do not use this container for sharps.
The container must be kept closed when not actively in use.[4]
Contaminated Solvents & Rinsate (Liquid Waste) :
NEVER dispose of solvents or aqueous solutions containing this compound down the drain.[6][10]
Collect all solvent rinses from glassware into a dedicated hazardous liquid waste container.
If mixing with other waste solvents, ensure chemical compatibility to prevent dangerous reactions.
Fill containers to no more than 90% capacity to allow for vapor expansion.[9]
Empty Reagent Containers :
A container that held this compound is not truly empty until decontaminated.
Perform a "triple rinse" with a suitable solvent (e.g., acetone, ethanol).[4][6]
Crucially, collect all three portions of the rinsate and add them to your hazardous liquid waste stream.[4]
After rinsing, deface or remove the original label. The container can then be managed according to your institution's specific guidelines for rinsed chemical containers.
Disposal Workflow and Final Disposition
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate.
Caption: Waste Disposal Decision and Workflow Diagram.
Labeling and Satellite Accumulation
Labeling : Every waste container must be properly labeled the moment the first drop of waste is added. The label must include:
The full chemical name: "tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate" and any other components.
Clear indication of the hazards (e.g., "Irritant," "Toxic").[8]
Storage : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7][8] All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.[4]
Final Disposal
The final step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Contact your EHS office to schedule a pickup of the hazardous waste.
Ensure all institutional and regulatory paperwork is completed accurately.
The waste will be handled by a licensed professional waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[4][9]
Emergency Procedures: Spill and Exposure Management
In the event of an accident, a swift and correct response is critical.
Spill Response
For a small spill within a chemical fume hood:
Alert Personnel : Inform colleagues in the immediate area.
Contain : Use a non-combustible absorbent material like vermiculite, sand, or earth to cover the spill. Do not use paper towels.[4]
Collect : Carefully sweep or scoop the absorbent material and spilled solid into a designated container for hazardous waste disposal.
Decontaminate : Wipe the spill area with a suitable solvent, collecting the wipes as hazardous solid waste.
Report : Report the spill to your laboratory supervisor and EHS office, regardless of size.[4]
Personal Exposure First Aid
Eye Contact : Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]
Skin Contact : Immediately flush the affected skin with large amounts of running water (and soap if available). Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[2][6]
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
References
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]
tert-butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate Chemical Substance Information. Chemwatch. [Link]
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA). [Link]
A Comprehensive Guide to the Safe Handling of tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate
As a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate and its structural analogs are invaluable building blocks.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
As a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics, tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate and its structural analogs are invaluable building blocks.[1] Their utility, however, is matched by the imperative for stringent safety protocols. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in the principles of proactive risk mitigation and scientific best practices. Our objective is to empower researchers with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for themselves and their colleagues.
Understanding the Hazard Profile: A Proactive Approach to Safety
Skin and Eye Irritation: Direct contact can lead to significant irritation.[2][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[2][3]
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]
A thorough understanding of these potential hazards is the first step in establishing a robust safety protocol. It is the why behind the what of the personal protective equipment (PPE) and handling procedures that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling tert-Butyl 2-cyclopropyl-4-oxopiperidine-1-carboxylate.
Body Part
PPE Recommendation
Rationale
Eyes/Face
Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.
Protects against accidental splashes and airborne particles.
Hands
Nitrile or butyl rubber gloves.
Provides a chemical-resistant barrier to prevent skin contact.
Body
A standard laboratory coat.
Protects against minor spills and contamination of personal clothing.
Respiratory
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Required when handling the compound as a powder outside of a certified chemical fume hood or when aerosols may be generated.
It is critical to inspect all PPE for integrity before each use.
The Handling Workflow: A Step-by-Step Guide to Minimizing Exposure
The following workflow is designed to minimize the risk of exposure at each stage of handling.